molecular formula C8H6BrNO B046890 3-Bromo-4-methoxybenzonitrile CAS No. 117572-79-9

3-Bromo-4-methoxybenzonitrile

Cat. No.: B046890
CAS No.: 117572-79-9
M. Wt: 212.04 g/mol
InChI Key: QHWZMDRKTYTPEE-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzonitrile (CAS 117572-79-9) is a high-purity organic compound supplied as an off-white to light yellow crystalline powder . It is characterized by a melting point of 122-124 °C and a molecular weight of 212.05 g/mol . This compound serves as a versatile and valuable synthetic intermediate in research, particularly in the development of active pharmaceutical ingredients (APIs) and other complex molecules . Its molecular structure, which incorporates both bromine and nitrile functional groups, makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the construction of more complex biaryl systems . The compound has been specifically cited in patent literature for the preparation of 3-bromo-2-iodo-4-methoxy-benzonitrile and as a key building block in the synthesis of modulators of proteolysis and 2-(3-cyano-4-alkoxy)phenyl-4-substituted thiazole-5-formic acid class compounds, highlighting its role in medicinal chemistry and drug discovery . Researchers can utilize this chemical for constructing molecular libraries or for the functionalization of larger organic frameworks. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use. This compound may be harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWZMDRKTYTPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352917
Record name 3-Bromo-4-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117572-79-9
Record name 3-Bromo-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117572-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical properties of 3-Bromo-4-methoxybenzonitrile?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-methoxybenzonitrile

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity

  • IUPAC Name: this compound

  • Synonyms: 2-Bromo-4-cyanoanisole[1]

  • CAS Number: 117572-79-9[2]

  • Molecular Formula: C₈H₆BrNO[1][3]

  • InChI Key: QHWZMDRKTYTPEE-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Molecular Weight 212.05 g/mol [1]
Appearance White to light yellow or light orange crystalline powder.[1][3][1][3]
Melting Point 121.0 to 125.0 °C[1], 122-124 °C (lit.)[2], 123 °C[1][1][2]
Boiling Point 282.8±20.0 °C (Predicted)[4]
Density 1.56±0.1 g/cm³ (Predicted)[4]
Solubility Soluble in methanol.[2][3][4][2][3][4]
Vapor Pressure 0.00328 mmHg at 25°C[3][4]
Refractive Index 1.584[4]
Flash Point 124.9±21.8 °C[3][4]

Spectroscopic Data

TechniqueData
¹H NMR Data confirms the structure.[1][5]
¹³C NMR Spectral data is available.[5]
Infrared (IR) Spectroscopy IR spectral data is available.[5]
Mass Spectrometry (MS) Mass spectral data is available.[5]
Purity (GC) >98.0%[1], min. 99%[6]

Experimental Protocols

Synthesis of this compound[3]

This protocol describes the synthesis of this compound from 3-bromo-4-hydroxybenzonitrile.

Materials:

  • 3-bromo-4-hydroxybenzonitrile (5.0 g, 25.3 mmol)

  • Potassium carbonate (7.0 g, 50.1 mmol)

  • Iodomethane (3.9 g, 27.8 mmol)

  • Acetonitrile (20 mL)

  • Ethyl acetate (100 mL)

  • Water (30 mL)

  • Brine (20 mL)

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • A mixture of 3-bromo-4-hydroxybenzonitrile, potassium carbonate, and iodomethane in acetonitrile is stirred at 25 °C for 6 hours.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is subjected to a liquid-liquid separation between ethyl acetate and water.[2]

  • The organic phase is collected, washed with brine, and dried over anhydrous sodium sulfate.[2]

  • The solvent is removed under reduced pressure to yield the crude product.[2]

  • The crude product is purified by flash column chromatography on silica gel using a 30% ethyl acetate in hexane solution as the eluent to afford this compound.[2]

Yield: 4.8 g (22.6 mmol), 89%[2]

Determination of Physical Properties
  • Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Purity (Gas Chromatography - GC): The purity of the compound is determined by gas chromatography. A solution of the compound in a suitable solvent (e.g., ethyl acetate) is injected into the GC. The resulting chromatogram shows a major peak corresponding to the product and potentially minor peaks for impurities. The purity is calculated based on the relative area of the product peak.[1]

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are acquired to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

    • IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or a thin film. The spectrum shows characteristic absorption bands for the functional groups present, such as the nitrile (C≡N) and ether (C-O) groups.

    • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular formula and structure.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 3-bromo-4-hydroxybenzonitrile, Potassium Carbonate, Iodomethane, Acetonitrile stirring Stir at 25°C for 6h reactants->stirring tlc Monitor by TLC stirring->tlc separation Liquid-Liquid Separation (Ethyl Acetate/Water) tlc->separation Reaction Complete wash Wash Organic Phase with Brine separation->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography (Silica Gel, 30% EtOAc in Hexane) concentrate->chromatography Crude Product product Pure this compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Characterization_Logic Compound Characterization Logic cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_confirmation Confirmation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms mp Melting Point synthesis->mp gc Gas Chromatography synthesis->gc structure Structural Confirmation nmr->structure Functional Groups Connectivity ir->structure Functional Groups identity Identity Confirmation ms->identity Molecular Weight Formula purity Purity Assessment mp->purity Purity Indication gc->purity Quantitative Purity final_product final_product structure->final_product Characterized This compound identity->final_product Characterized This compound purity->final_product Characterized This compound

Caption: Logical workflow for the characterization of this compound.

Safety Information

This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment, such as gloves, goggles, and a dust mask, should be worn when handling this compound.[3] It is recommended to work in a well-ventilated area.[1] Avoid contact with oxidants or strong acids.[3] For more detailed safety information, refer to the Safety Data Sheet (SDS).[3]

References

In-Depth Technical Guide: 3-Bromo-4-methoxybenzonitrile (CAS No. 117572-79-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-methoxybenzonitrile, a key intermediate in organic synthesis with significant potential in the pharmaceutical and materials science sectors.

Core Chemical Data

This compound is a halogenated aromatic nitrile. Its structure incorporates a benzene ring substituted with a bromo, a methoxy, and a nitrile group, making it a versatile building block for more complex molecules.

PropertyValueCitation(s)
CAS Number 117572-79-9[1]
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.04 g/mol [1]
Appearance White to off-white or light yellow crystalline powder or solid.[2][3][2][3]
Melting Point 121-125 °C[1]
Solubility Soluble in organic solvents such as methanol and esters.
Purity Typically available with a purity of ≥98.0%.[2][3][2][3]
Synonyms 2-Bromo-4-cyanoanisole

Spectroscopic Profile

While detailed spectral data requires experimental acquisition, the following provides an overview of expected spectroscopic characteristics.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons and the methoxy group protons. The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons.
¹³C NMR Resonances for the carbon atoms of the benzene ring, the nitrile group, and the methoxy group.
IR Spectroscopy Characteristic absorption bands for the nitrile (C≡N) stretching vibration, C-O stretching of the methoxy group, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry The molecular ion peak (M+) and isotopic pattern characteristic of a monobrominated compound (M+ and M+2 peaks in approximately a 1:1 ratio).[4]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the methylation of 3-bromo-4-hydroxybenzonitrile.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard methylation procedures for phenols.

Materials:

  • 3-bromo-4-hydroxybenzonitrile

  • Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or N,N-Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-bromo-4-hydroxybenzonitrile (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5-2.0 equivalents).

  • To this suspension, add iodomethane or dimethyl sulfate (1.1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product start 3-bromo-4-hydroxybenzonitrile reaction Methylation Reaction (Reflux) start->reaction reagent1 Iodomethane / Dimethyl sulfate reagent1->reaction base Potassium Carbonate base->reaction solvent Acetone / DMF solvent->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup 1. Cooldown 2. Filtration 3. Concentration purification Purification (Recrystallization / Chromatography) workup->purification Drying & Concentration end_product This compound purification->end_product

Synthetic workflow for this compound.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily utilized in cross-coupling reactions to introduce aryl, heteroaryl, or other functional groups.[5] Its applications are prominent in the development of pharmaceuticals and agrochemicals.[2][6]

Suzuki-Miyaura Coupling: A Representative Reaction

The bromine atom at the 3-position serves as an effective handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[5]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • De-gas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Coupling reactant1 This compound product 3-Aryl-4-methoxybenzonitrile reactant1->product Suzuki-Miyaura Coupling reactant2 Ar-B(OH)₂ (Arylboronic Acid) reactant2->product catalyst_system Pd Catalyst Base Solvent catalyst_system->product

Generalized scheme for Suzuki-Miyaura coupling.

Potential Biological Activity

While direct experimental data on the biological activity of this compound is not extensively available in the public domain, structure-activity relationship (SAR) studies of analogous compounds suggest potential for further investigation. Structurally related naphthalene derivatives have shown promise in areas such as anticancer, antimicrobial, and anti-inflammatory research.[7] The presence of the bromo and methoxy substituents can modulate the physicochemical properties of the core structure, potentially influencing its biological profile.[7] This makes this compound an interesting candidate for screening in drug discovery programs.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate safety precautions must be observed during handling and storage.

Hazard ClassificationsGHS Hazard StatementsPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/Irritation H315: Causes skin irritation.P302 + P352: IF ON SKIN: Wash with plenty of water. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P362 + P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[1]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[1]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

This technical guide is intended for informational purposes only and should not be used as a substitute for professional scientific judgment and experimental validation. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

Molecular structure and weight of 3-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of 3-Bromo-4-methoxybenzonitrile, a key intermediate in organic synthesis.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₆BrNO.[1][2][3] Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and a nitrile group.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₆BrNO[1][2][3]
Molecular Weight 212.04 g/mol [1][4]
CAS Number 117572-79-9[1][2][3]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 122-124 °C[1][2][5]
Boiling Point 282.8±20.0 °C (Predicted)[6]
Solubility Soluble in methanol[2][5]
Density 1.56±0.1 g/cm³ (Predicted)[2]
InChI 1S/C8H6BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3[1]
SMILES COc1ccc(cc1Br)C#N[1]

Synthesis of this compound

A common synthetic route to this compound involves the methylation of 3-bromo-4-hydroxybenzonitrile.

Experimental Protocol:

  • Reactants:

    • 3-bromo-4-hydroxybenzonitrile (5.0 g, 25.3 mmol)

    • Potassium carbonate (7.0 g, 50.1 mmol)

    • Iodomethane (3.9 g, 27.8 mmol)

    • Acetonitrile (20 mL)

  • Procedure:

    • A mixture of 3-bromo-4-hydroxybenzonitrile, potassium carbonate, and iodomethane in acetonitrile is stirred at 25 °C for 6 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is partitioned between ethyl acetate (100 mL) and water (30 mL).

    • The organic layer is collected, washed with brine (20 mL), and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A 30% ethyl acetate in hexane solution is used as the eluent.

    • This process affords this compound (4.8 g, 22.6 mmol) in an 89% yield.[5]

Experimental Workflow:

Synthesis_Workflow start Start: Reactants reactants 3-bromo-4-hydroxybenzonitrile Potassium carbonate Iodomethane Acetonitrile start->reactants reaction Stir at 25°C for 6 hours reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Work-up: Partition between Ethyl Acetate and Water monitoring->workup Reaction complete extraction Collect organic layer Wash with brine Dry over Na₂SO₄ workup->extraction concentration Concentrate under reduced pressure extraction->concentration purification Purification: Silica gel flash chromatography (30% Ethyl Acetate in Hexane) concentration->purification product Product: This compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet, while the methoxy protons will be a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Representative Experimental Protocol for NMR:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 250 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including the C≡N stretch of the nitrile group, C-O stretch of the methoxy group, and C-Br stretch, as well as aromatic C-H and C=C stretching vibrations.

Representative Experimental Protocol for FTIR (KBr Pellet):

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion region will exhibit two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2)⁺.[6]

Representative Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, commonly Electron Ionization (EI) for this type of compound.

  • Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peaks and characteristic fragment ions. The presence of the isotopic pattern for bromine is a key diagnostic feature.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[3]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[1][3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide provides essential technical information for researchers and professionals working with this compound. For further details, consulting the primary literature and safety data sheets is recommended.

References

A Comprehensive Technical Guide to the Solubility of 3-Bromo-4-methoxybenzonitrile in Methanol and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility profile of 3-Bromo-4-methoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds. While specific quantitative solubility data is not widely available in published literature, this document consolidates qualitative information and presents a comprehensive, adaptable experimental protocol for its precise determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₆BrNO[1][2]
Molecular Weight 212.04 g/mol
Appearance White to light yellow crystalline powder[1]
Melting Point 122-124 °C[1][2]
Boiling Point (Predicted) 282.8 ± 20.0 °C[3]
Density (Predicted) 1.56 ± 0.1 g/cm³[3]

The structure of this compound, featuring a polar nitrile (-CN) and methoxy (-OCH₃) group, alongside a nonpolar benzene ring and a bromine atom, suggests a nuanced solubility profile. The molecule's overall character is moderately polar, indicating that its solubility will be significantly influenced by the polarity of the solvent.

Qualitative Solubility Profile

Based on available data and the principle of "like dissolves like," a qualitative solubility profile for this compound in common organic solvents can be projected.

SolventPredicted Qualitative SolubilityRationale
Methanol Soluble[1][2][3]
Ethanol SolubleThe polar hydroxyl group of ethanol can interact favorably with the polar functionalities of the solute.
Acetone SolubleThe polar carbonyl group of acetone is expected to effectively solvate the polar regions of the molecule.
Ethyl Acetate SolubleAs an ester, it possesses moderate polarity suitable for dissolving compounds with mixed polar and nonpolar characteristics.
Dichloromethane SolubleIts polarity is well-suited for a broad range of organic compounds.
Tetrahydrofuran (THF) SolubleThe ether linkage provides sufficient polarity to interact with the solute.
Toluene Sparingly SolubleThe aromatic nature of toluene can engage in π-π stacking with the benzene ring of the solute, but its low polarity may not sufficiently solvate the polar groups.
Hexane InsolubleAs a nonpolar aliphatic solvent, hexane is unlikely to effectively dissolve the moderately polar solute.
Water InsolubleThe predominantly nonpolar character of the molecule limits its solubility in the highly polar aqueous environment.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following isothermal shake-flask method is recommended. This protocol is a robust and widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is achieved. A preliminary time-course study can determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

Experimental Workflow Diagram

G Workflow for Quantitative Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample for analysis D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility from concentration F->G

Caption: A schematic overview of the experimental workflow for determining the quantitative solubility of this compound.

Conclusion

This technical guide consolidates the available knowledge on the solubility of this compound and provides a clear, actionable protocol for its quantitative determination. For researchers and professionals in drug development and chemical synthesis, a precise understanding of this compound's solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies. The provided methodologies and predictive analyses serve as a valuable resource to facilitate further research and application of this important chemical intermediate.

References

Spectral Data Interpretation of 3-Bromo-4-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-Bromo-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and characterization. This document outlines the expected spectral features, provides detailed experimental protocols, and presents a logical workflow for data interpretation.

Molecular Structure

The structure of this compound, with the numbering of the aromatic protons and carbons, is presented below. This numbering is used for the assignment of the NMR spectral data.

Figure 1: Molecular structure of this compound with atom numbering.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS spectra of this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.82d1H2.2H-2
7.59dd1H8.6, 2.2H-6
6.98d1H8.6H-5
3.91s3H--OCH₃
¹³C NMR Data
Chemical Shift (δ) ppmAssignment
160.0C-4
135.2C-2
133.8C-6
118.1C-5
116.8-CN
112.3C-3
104.2C-1
56.6-OCH₃
FTIR Data
Wavenumber (cm⁻¹)IntensityVibrational Mode
~3080MediumAromatic C-H stretch
~2970MediumAliphatic C-H stretch (-OCH₃)
~2225Strong, SharpC≡N stretch (nitrile)
~1595, 1490Medium-StrongAromatic C=C skeletal vibrations
~1260StrongAryl-O-CH₃ asymmetric stretch
~1020StrongAryl-O-CH₃ symmetric stretch
~810StrongC-H out-of-plane bending (para-substituted pattern)
~650MediumC-Br stretch
Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
211/213High[M]⁺ (Molecular ion with Br isotopes)
196/198Moderate[M - CH₃]⁺
183/185Low[M - CO]⁺
168/170Moderate[M - CH₃ - CO]⁺
132Moderate[M - Br]⁺
102High[C₇H₄O]⁺
75Moderate[C₆H₃]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to thousands of scans may be required to achieve an adequate signal-to-noise ratio, with a longer relaxation delay (2-5 seconds).

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and firm contact is ensured using a pressure clamp. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC column separates the analyte from any impurities before it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions.[2] The mass analyzer, such as a quadrupole, scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.

Spectral Interpretation and Visualization

The following sections provide a detailed interpretation of the spectral data and include visualizations to illustrate the logical relationships in the analysis.

NMR Spectral Interpretation

The ¹H NMR spectrum shows four distinct signals, consistent with the four types of protons in the molecule. The singlet at 3.91 ppm corresponds to the three protons of the methoxy group. The aromatic region displays an ABX spin system. The doublet at 7.82 ppm is assigned to H-2, which is ortho to the electron-withdrawing cyano group and shows a small coupling to H-6. The doublet of doublets at 7.59 ppm corresponds to H-6, coupled to both H-5 (large coupling) and H-2 (small coupling). The doublet at 6.98 ppm is assigned to H-5, which is ortho to the electron-donating methoxy group and coupled to H-6.

The ¹³C NMR spectrum displays eight signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are consistent with the expected electronic environment of each carbon. The presence of eight distinct signals confirms the proposed structure.

NMR_Interpretation_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Signals Number of Signals (4) Structure Proposed Structure of This compound H_Signals->Structure Confirms 4 proton environments H_Integration Integration (1:1:1:3) H_Integration->Structure Confirms proton count H_Shifts Chemical Shifts (Aromatic & Aliphatic) H_Shifts->Structure Identifies functional groups H_Splitting Splitting Patterns (d, dd, s) H_Splitting->Structure Determines proton connectivity C_Signals Number of Signals (8) C_Signals->Structure Confirms 8 unique carbons C_Shifts Chemical Shifts (Aromatic, Nitrile, Methoxy) C_Shifts->Structure Confirms carbon environments

Figure 2: Logical workflow for NMR spectral interpretation.

IR Spectral Interpretation

The FTIR spectrum provides valuable information about the functional groups present in the molecule. The strong, sharp absorption at approximately 2225 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.[3] The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C skeletal vibrations around 1600-1500 cm⁻¹ confirms the aromatic ring. The strong bands at approximately 1260 cm⁻¹ and 1020 cm⁻¹ are indicative of the aryl-O-CH₃ ether linkage. The C-Br stretch is expected in the fingerprint region, typically around 650 cm⁻¹.

IR_Interpretation_Flow cluster_peaks Key Absorption Bands (cm⁻¹) cluster_assignments Functional Group Assignments IR_Spectrum FTIR Spectrum of This compound Peak_2225 ~2225 (Strong, Sharp) IR_Spectrum->Peak_2225 Peak_3080 ~3080 (Medium) IR_Spectrum->Peak_3080 Peak_1260 ~1260 (Strong) IR_Spectrum->Peak_1260 Peak_650 ~650 (Medium) IR_Spectrum->Peak_650 Nitrile Nitrile (C≡N) Peak_2225->Nitrile Aromatic_CH Aromatic C-H Peak_3080->Aromatic_CH Ether Aryl Ether (C-O) Peak_1260->Ether Bromine Bromoalkane (C-Br) Peak_650->Bromine

Figure 3: IR spectrum interpretation workflow.

Mass Spectrometry Interpretation

The mass spectrum shows a prominent molecular ion peak [M]⁺ with a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) at m/z 211 and 213. The fragmentation pattern is consistent with the structure. The loss of a methyl radical (•CH₃) from the methoxy group gives rise to a fragment at m/z 196/198. Subsequent loss of carbon monoxide (CO) leads to the fragment at m/z 168/170. Another significant fragmentation pathway involves the loss of the bromine atom, resulting in a fragment at m/z 132.

MS_Fragmentation_Pathway M [M]⁺ m/z 211/213 M_minus_CH3 [M - CH₃]⁺ m/z 196/198 M->M_minus_CH3 - •CH₃ M_minus_Br [M - Br]⁺ m/z 132 M->M_minus_Br - •Br M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z 168/170 M_minus_CH3->M_minus_CH3_minus_CO - CO

References

The Predicted Biological Activity of 3-Bromo-4-methoxybenzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, the benzonitrile scaffold is a recurring motif in a multitude of biologically active compounds. The strategic incorporation of various functional groups onto this core structure can significantly modulate its physicochemical properties and, consequently, its pharmacological activity. This technical guide focuses on the predicted biological activities of a specific class of these compounds: 3-Bromo-4-methoxybenzonitrile derivatives. While direct experimental data on this particular scaffold is limited in publicly available literature, a comprehensive analysis of structurally analogous compounds provides a strong rationale for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document aims to provide researchers, scientists, and drug development professionals with a predictive overview of the therapeutic potential of this compound derivatives, supported by data from related molecular structures, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways.

Predicted Biological Activities

The presence of a bromine atom and a methoxy group on the benzonitrile ring is anticipated to confer a range of biological activities. The bromine atom can increase lipophilicity, potentially enhancing membrane permeability and target engagement, a feature often associated with potent anticancer and antimicrobial properties. The methoxy group, an electron-donating group, can influence the electronic environment of the aromatic ring, impacting receptor binding and metabolic stability.

Anticancer Activity

Derivatives of bromo-methoxyphenyl compounds have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

Antimicrobial Activity

The bromo-methoxyphenyl moiety is a key feature in several compounds with antimicrobial properties. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The nitrile group can also contribute to the antimicrobial effect through various mechanisms, including enzyme inhibition.

Quantitative Data from Structurally Related Compounds

To substantiate the predicted activities, the following tables summarize the quantitative biological data for structurally similar compounds containing bromo-methoxyphenyl or substituted benzonitrile moieties. This data serves as a benchmark for predicting the potential potency of this compound derivatives.

Table 1: Anticancer Activity of Selected Bromo-Methoxyphenyl and Benzonitrile Derivatives

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)
2-PhenylacrylonitrileDerivative 1g2aHCT1160.0059
BEL-74020.0078
ChalconeDerivative B3HeLa3.204
MCF-73.849
Acetylated BromophenolDerivative 4b-4K562Induced apoptosis
1,3,4-ThiadiazoleDerivative SCT-4MCF-7>100 (decreased DNA biosynthesis)
Benzimidazo[2,1-a]isoquinolinoneNaphthalenyl sulfonyl isoquinoline derivativeMCF-716.1
Thiophenyl sulfonyl isoquinoline derivativeMCF-719.8
1-(4-(benzamido)phenyl)-3-arylureaCompound 6gA-498 (Kidney)14.46
NCI-H23 (Lung)13.97
MDAMB-231 (Breast)11.35

Disclaimer: The data presented above is for structurally related compounds and should be considered as predictive for this compound derivatives.

Table 2: Antimicrobial Activity of Selected Brominated and Benzonitrile Derivatives

Compound ClassSpecific Derivative(s)Microorganism(s)MIC (µg/mL)
Benzo and Naphthonitrile(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25
Benzoxazolyl Benzene SulfonamidesN-(7-bromo-1,3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamideStaphylococcus aureus, Escherichia coliNot specified, showed pronounced activity
Substituted BenzosuberoneDerivatives 7b, 9, 13, 14S. aureus, E. coli, Candida albicans, Aspergillus flavus125-250

Disclaimer: The data presented above is for structurally related compounds and should be considered as predictive for this compound derivatives.

Experimental Protocols

For the successful evaluation of novel this compound derivatives, standardized and reproducible experimental protocols are essential. The following sections detail the methodologies for key assays to determine their potential anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a sterile liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Predicted Mechanisms and Workflows

To further elucidate the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 3-Bromo-4- methoxybenzonitrile Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screening Primary Screening (e.g., Anticancer, Antimicrobial) characterization->primary_screening dose_response Dose-Response Studies (IC50 / MIC Determination) primary_screening->dose_response selectivity Selectivity Profiling dose_response->selectivity target_id Target Identification (e.g., Kinase Assays) selectivity->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

A generalized workflow for the synthesis and biological evaluation of novel compounds.

Many benzonitrile derivatives have been identified as potent kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3][4] The following diagram illustrates a simplified, generic signaling pathway that could be targeted by a this compound derivative acting as a kinase inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression growth_factor Growth Factor growth_factor->receptor derivative This compound Derivative (Kinase Inhibitor) derivative->raf Inhibition

A putative signaling pathway inhibited by a this compound derivative.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is not yet extensively documented, the analysis of structurally related compounds strongly suggests their potential as valuable scaffolds in drug discovery. The presence of the bromo and methoxy substituents on the benzonitrile core provides a chemical framework ripe for exploration, with promising predictive data pointing towards anticancer and antimicrobial applications, potentially through mechanisms such as kinase inhibition. The experimental protocols and workflows detailed in this guide offer a clear path for the synthesis and evaluation of novel derivatives. Further investigation into this class of compounds is warranted and could lead to the development of novel therapeutic agents with significant clinical impact.

References

Structure-activity relationship (SAR) studies of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of Substituted Benzonitriles

Introduction

Benzonitrile derivatives, a class of organic compounds featuring a cyano group attached to a benzene ring, have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1] The unique electronic properties and synthetic accessibility of the benzonitrile scaffold have facilitated the development of numerous compounds with therapeutic potential.[1][2] Structure-activity relationship (SAR) studies are fundamental in drug discovery, systematically exploring how modifications to a molecule's structure influence its biological activity.[3] By designing and testing a series of related compounds, researchers can identify key structural features that determine potency, selectivity, and pharmacokinetic properties, thereby guiding the optimization of lead compounds.[3] This guide provides a comprehensive overview of SAR studies on substituted benzonitriles, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities.

Biological Activities and Structure-Activity Relationships

Substituted benzonitriles have demonstrated a broad spectrum of pharmacological effects, which are intricately linked to the nature and position of substituents on the benzene ring.

Anticancer Activity

Benzonitrile-containing compounds have emerged as promising anticancer agents by targeting critical cellular processes like cell division and signaling pathways.[1][4]

A key mechanism of action is the inhibition of tubulin polymerization.[1] Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis in cancer cells.[1] 2-Phenylacrylonitriles and benzotriazole-acrylonitriles are two classes of benzonitriles that have shown potent tubulin polymerization inhibitory activity.[1]

Furthermore, benzonitrile derivatives have been developed as inhibitors of various kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3).[5]

Key SAR Insights for Anticancer Activity:

  • The presence of specific substituents on the phenyl ring of 2-phenylacrylonitriles is crucial for their cytotoxic effects.

  • For some kinase inhibitors, fluoro or cyano substitutions at the ortho position of a benzyl group can lead to better inhibitory activity.[6]

Antimicrobial Activity

Several classes of benzonitrile derivatives have exhibited promising activity against a range of bacterial and fungal pathogens.[1] For instance, novel benzo and naphthonitrile derivatives have been synthesized and screened for their antibacterial and antifungal properties.[4] One notable example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[7]

A proposed mechanism for some acrylonitrile-based compounds involves the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[1][4]

Key SAR Insights for Antimicrobial Activity:

  • The introduction of a 4-nitrophenyl)diazenyl)methyl group at the 2-position of benzonitrile resulted in a compound with broad-spectrum antimicrobial activity.[7]

  • For some benzothiazole derivatives with a nitrile group, the presence of halogens at the meta position enhanced activity against all tested strains.[8]

Antiviral Activity

Benzonitrile derivatives have also been identified as potent inhibitors of various viruses.[1] A notable example is their activity against the Hepatitis C Virus (HCV). Derivatives of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent and orally available inhibitors of HCV entry into host cells.[4]

Enzyme Inhibition

The benzonitrile moiety is a key feature in a variety of enzyme inhibitors.[9][10] The nitrile group can participate in crucial interactions within the enzyme's active site, sometimes forming reversible covalent bonds.[11]

  • Cyclooxygenase-2 (COX-2) Inhibition: Structurally related compounds to 2-hydroxybenzonitrile have shown inhibitory activity against COX-2, an enzyme involved in inflammation.[9]

  • Metallo-β-lactamase (MBL) Inhibition: A SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group is important for their inhibitory potency against various MBL subclasses.[12]

  • Xanthine Oxidase (XO) Inhibition: Benzonitrile derivatives have been investigated as potential inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid, which is implicated in conditions like gout.[13]

Quantitative Data on Biological Activities

The following tables summarize the biological activities of various substituted benzonitrile derivatives from cited studies.

Table 1: Anticancer Activity of Benzonitrile Derivatives

Compound ID/ClassTarget/Cell LineActivity (IC50/GI50)Reference
2-Phenylacrylonitrile (1g2a)HCT116 (Colon)5.9 nM[1]
2-Phenylacrylonitrile (1g2a)BEL-7402 (Liver)7.8 nM[1]
Indole-Acrylonitrile (2l)NCI-60 Panel (Mean)0.38 µM[5]
Benzotriazole-Acrylonitrile (5)HeLa (Cervical)Sub-micromolar[1]
N-benzoyl-N'-phenylthiourea (2,4-Cl BFTU)MCF-70.31 mM[5]

Table 2: Antimicrobial Activity of Benzonitrile Derivatives

Compound ID/ClassOrganismActivity (MIC)Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e)Botrytis fabae6.25 µg/mL[7]

Table 3: Enzyme Inhibitory Activity of Benzonitrile Derivatives

Compound/Derivative ClassTarget EnzymeActivity (IC50)Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84 µM[9]
2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivativesMetallo-β-lactamasesLow µM range[12]
Benzonitrile derivatives by Zhang et al.Xanthine Oxidase (XOD)289.67 µg/mL[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies.

General Synthesis of Aryldiazenyl Benzonitrile Derivatives[7]

A representative synthetic protocol for a class of antimicrobial benzonitrile derivatives is as follows:

  • Diazotization: The appropriate aromatic amine is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C. The mixture is stirred for an additional 15 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction: 2-(cyanomethyl)benzonitrile is dissolved in ethanol and cooled in an ice bath. The previously prepared cold diazonium salt solution is added portion-wise to this solution with continuous stirring. The reaction mixture is stirred for 2-3 hours at 0-5°C.

  • Isolation and Purification: The resulting solid product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the final aryldiazenyl benzonitrile derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of synthesized benzonitrile derivatives against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzonitrile derivatives) and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Fluorometric COX-2 Inhibitor Screening Assay[9]

This assay quantifies the peroxidase activity of recombinant human COX-2.

  • Reagent Preparation: Prepare a buffer solution, a solution of the fluorescent probe, and a solution of arachidonic acid (the substrate).

  • Enzyme and Inhibitor Incubation: Add the COX-2 enzyme solution to the wells of a microplate. Then, add various concentrations of the test compounds (benzonitrile derivatives) to the respective wells. Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pre-warmed FRET substrate to each well.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway: Tubulin Polymerization Inhibition

G cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle mt->spindle Formation mitosis Mitosis spindle->mitosis Enables apoptosis Apoptosis mitosis->apoptosis Arrest leads to benzonitrile Benzonitrile Derivative benzonitrile->tubulin Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by benzonitrile derivatives, leading to mitotic arrest.

Experimental Workflow: SAR Study

start Define Target & Lead Benzonitrile Scaffold design Design Analogs (Vary Substituents) start->design synthesis Chemical Synthesis of Analogs design->synthesis bioassay Biological Screening (e.g., IC50, MIC) synthesis->bioassay data Data Analysis (SAR Identification) bioassay->data decision Potent Analog Identified? data->decision decision->design No, Redesign optimize Lead Optimization decision->optimize Yes end Candidate Drug optimize->end

References

The Therapeutic Potential of 3-Bromo-4-methoxybenzonitrile Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 3-bromo-4-methoxybenzonitrile core is a versatile and highly valuable scaffold in medicinal chemistry, serving as a pivotal intermediate in the synthesis of a diverse array of therapeutic agents. Its unique electronic and structural properties, conferred by the presence of bromo, methoxy, and nitrile functionalities, allow for its elaboration into complex molecular architectures with significant biological activities. This technical guide provides an in-depth overview of the current and potential therapeutic applications of this compound derivatives, with a focus on their utility in the development of treatments for cancer and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction: The Versatility of the this compound Scaffold

This compound is a substituted benzonitrile that has emerged as a key building block in the synthesis of pharmacologically active compounds. The strategic placement of its functional groups—the electron-withdrawing nitrile, the electron-donating methoxy group, and the reactive bromine atom—provides multiple avenues for synthetic modification. This allows for the creation of a wide range of derivatives, including heterocyclic compounds, which are of significant interest in drug discovery. The bromine atom, in particular, is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents to modulate the biological activity of the resulting molecules.

This guide will explore the therapeutic landscape of compounds derived from this scaffold, highlighting its role in the generation of kinase inhibitors and anti-inflammatory agents.

Therapeutic Applications

The this compound scaffold has been instrumental in the development of targeted therapies for a range of diseases, most notably in oncology and immunology.

Anticancer Applications: Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Dysregulation of the FGFR signaling pathway, often through gene amplification or mutations, is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1][2] Consequently, FGFRs have become a prime target for the development of novel anticancer therapies.[1]

Derivatives of this compound have been successfully developed as potent and selective FGFR1 inhibitors. The benzonitrile moiety often serves as a key interaction point within the ATP-binding pocket of the kinase domain.

A notable example is a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives that have demonstrated significant inhibitory activity against NSCLC cell lines with FGFR1 amplification.[1] The synthesis of these compounds often starts from a related bromo-benzoic acid scaffold, highlighting the utility of the brominated aromatic core.

The following table summarizes the in vitro cytotoxic activity of a promising FGFR1 inhibitor, Compound C9, a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, against various NSCLC cell lines.

Compound IDCancer Cell LineHistologyIC50 (µM)Reference
C9NCI-H520Squamous Cell Carcinoma1.36 ± 0.27[1]
C9NCI-H1581Squamous Cell Carcinoma1.25 ± 0.23[1]
C9NCI-H226Squamous Cell Carcinoma2.31 ± 0.41[1]
C9NCI-H460Large Cell Carcinoma2.14 ± 0.36[1]
C9NCI-H1703Squamous Cell Carcinoma1.85 ± 0.32[1]
Anti-inflammatory Applications: Apremilast and Phosphodiesterase 4 (PDE4) Inhibition

This compound is a crucial precursor in the synthesis of Apremilast (Otezla®), an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4).[3][4] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][6] By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[5][7] This mechanism of action makes Apremilast an effective treatment for inflammatory conditions such as psoriasis and psoriatic arthritis.[3][7]

The synthesis of Apremilast involves the conversion of a 3-hydroxy-4-methoxybenzonitrile derivative, which is closely related to the core scaffold of interest, into a more complex structure.[4]

Synthesis of Therapeutic Scaffolds

The versatility of the this compound scaffold lies in its ability to undergo a variety of chemical transformations to yield diverse heterocyclic systems.

General Synthetic Strategies

The bromine atom on the benzonitrile ring is a key handle for synthetic manipulation, readily participating in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The nitrile group can also be transformed into other functional groups, such as amines or carboxylic acids, or can participate in cyclization reactions to form heterocyclic rings like quinazolines and aminopyrimidines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of compounds derived from this compound scaffolds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[8]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase.

Principle: The assay measures the amount of ATP consumed or product formed during the kinase-catalyzed phosphorylation of a substrate. The inhibitory effect of a compound is determined by the reduction in kinase activity.

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, a specific substrate peptide, ATP, and the test inhibitor in a suitable kinase assay buffer.

  • Inhibitor Pre-incubation: In a 96-well plate, add the kinase and varying concentrations of the test inhibitor. Incubate briefly to allow for inhibitor binding.

  • Kinase Reaction Initiation: Initiate the reaction by adding the substrate and ATP mixture.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radiometric assay).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Principle: The test organism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[10]

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways targeted by these compounds and the workflows of the experimental procedures used to evaluate them is crucial for a comprehensive understanding. The following diagrams are generated using the DOT language for Graphviz.

Signaling Pathway Diagrams

FGFR1_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds RAS RAS FGFR1->RAS Activates PI3K PI3K FGFR1->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor 3-Bromo-4-methoxy- benzonitrile Derivative (FGFR1 Inhibitor) Inhibitor->FGFR1 Inhibits

Caption: Simplified FGFR1 Signaling Pathway and Inhibition.

PDE4_Signaling_Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) CREB->Pro_inflammatory Decreases Transcription Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_inflammatory Increases Transcription Inhibitor Apremilast (PDE4 Inhibitor) Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Inhibition by Apremilast.

Experimental Workflow Diagrams

Drug_Discovery_Workflow Start This compound Scaffold Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Screening In Vitro Biological Screening (e.g., MTT, Kinase Assays) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical MTT_Assay_Workflow Seeding Seed Cancer Cells in 96-well Plate Incubation1 Incubate (24h) Seeding->Incubation1 Treatment Treat with Test Compound (Serial Dilutions) Incubation1->Treatment Incubation2 Incubate (48-72h) Treatment->Incubation2 MTT_add Add MTT Reagent Incubation2->MTT_add Incubation3 Incubate (2-4h) MTT_add->Incubation3 Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubation3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Data Analysis (Calculate IC50) Read->Analysis

References

In Silico Docking Studies of 3-Bromo-4-methoxybenzonitrile Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the computational analysis of 3-Bromo-4-methoxybenzonitrile analogs. The document outlines the methodologies for in silico docking studies, presents data in a structured format, and visualizes key experimental workflows and biological pathways.

Introduction

Benzonitrile derivatives are recognized as promising scaffolds in the development of novel therapeutic agents, demonstrating a range of biological activities.[1] In particular, computational methods such as molecular docking are pivotal in structure-based drug design to predict the binding affinities and interaction modes of novel compounds with biological targets.[2][3] This guide focuses on a hypothetical in silico docking study of this compound analogs against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Overexpression of EGFR can lead to increased cell proliferation and survival, making it a crucial target for inhibitor development.

Experimental Protocols

A rigorous and well-defined protocol is essential for reproducible and reliable in silico docking results. The following methodology outlines a standard workflow for such studies.

Ligand Preparation

A library of this compound analogs is first designed. The core scaffold of this compound is functionalized at various positions to explore the structure-activity relationship (SAR). The three-dimensional structures of these analogs are generated and then optimized using computational chemistry software. This process typically involves energy minimization to obtain the most stable conformation of each ligand. Gasteiger charges are added, and rotatable bonds are defined to allow for flexibility during the docking simulation.

Protein Preparation

The three-dimensional crystal structure of the target protein, in this case, the Epidermal Growth Factor Receptor (EGFR), is obtained from a public repository such as the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and charges are assigned to each atom. The binding site is then defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

Molecular Docking

Molecular docking simulations are performed using software such as AutoDock, Glide, or MOE.[2][3][4] The prepared ligands are docked into the defined binding site of the prepared EGFR protein structure. The docking algorithm samples a wide range of conformations and orientations of the ligand within the binding site and scores them based on a defined scoring function. This scoring function estimates the binding affinity between the ligand and the protein. The pose with the best score for each ligand is then selected for further analysis.

Post-Docking Analysis

The results of the molecular docking are analyzed to understand the binding mode and interactions of each analog with the EGFR active site. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. The binding energies or docking scores are tabulated to rank the analogs based on their predicted affinity for the target.

Data Presentation

The quantitative results from the in silico docking study of the hypothetical this compound analogs against EGFR are summarized in the table below. The data includes the docking score, which is a measure of the predicted binding affinity, and the number of hydrogen bonds formed with the protein's active site residues.

Compound IDStructureDocking Score (kcal/mol)Number of Hydrogen BondsInteracting Residues
BMB-001 This compound-7.21Met793
BMB-002 3-Bromo-4-methoxy-N-methylbenzamide-8.53Met793, Asp855, Lys745
BMB-003 2-(3-Bromo-4-methoxyphenyl)acetonitrile-7.82Met793, Thr790
BMB-004 3-Bromo-N-ethyl-4-methoxybenzamide-8.73Met793, Asp855, Lys745
BMB-005 3-Bromo-4-methoxy-N-propylbenzamide-8.93Met793, Asp855, Lys745

Visualizations

Diagrams are provided to illustrate the experimental workflow and the targeted biological pathway.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis l1 Design of Analogs l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 d1 Docking Simulation l3->d1 p1 Obtain PDB Structure p2 Prepare Protein p1->p2 p3 Define Binding Site p2->p3 p3->d1 d2 Scoring and Ranking d1->d2 a1 Interaction Analysis d2->a1 a2 Data Tabulation a1->a2

In Silico Docking Experimental Workflow

egfr_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-Bromo-4-methoxy- benzonitrile Analog Inhibitor->EGFR Inhibition

EGFR Signaling Pathway Inhibition

Conclusion

This technical guide provides a framework for conducting in silico docking studies on this compound analogs. The outlined protocols, data presentation standards, and visualizations offer a clear and structured approach to computational drug discovery. The hypothetical case study targeting EGFR demonstrates the potential of these analogs as inhibitors of a key oncogenic pathway. Further experimental validation is necessary to confirm the in silico findings and to advance the development of these compounds as potential therapeutic agents.

References

A Technical Guide to 3-Bromo-4-methoxybenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the commercial availability, synthesis, and synthetic applications of the versatile chemical intermediate, 3-Bromo-4-methoxybenzonitrile.

Introduction

This compound is a halogenated aromatic nitrile that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitrile functionality on a benzene ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, pricing, synthesis, and key applications in pharmaceutical and agrochemical research and development. The strategic placement of its functional groups allows for selective transformations, particularly in palladium-catalyzed cross-coupling reactions, making it a molecule of significant interest to medicinal chemists and process development scientists.

Commercial Availability and Pricing

This compound (CAS Number: 117572-79-9) is readily available from a variety of chemical suppliers.[1][2] Purity levels are typically offered at a minimum of 98-99%.[1][2] Pricing can vary depending on the supplier and the quantity purchased.

For researchers requiring smaller quantities, pricing is generally in the range of $52.00 for 25 grams to $156.00 for 100 grams.[1] Volume discounts are often available for bulk purchases, with some suppliers offering a 5% discount for purchases of 5-9 units and a 10% discount for 10 or more units.[1] It is important to note that at least one major supplier has discontinued this product, so researchers should verify current availability.

Table 1: Commercial Suppliers and Pricing of this compound

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Strem Chemicals07-0105min. 99%25g, 100g$52.00 (25g), $156.00 (100g)[1]
TCIB3124>98.0% (GC)InquireInquire[2]
Sigma-Aldrich117572-79-999%DiscontinuedN/A

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the methylation of its precursor, 3-bromo-4-hydroxybenzonitrile. This reaction is a straightforward O-alkylation, typically achieved using a methylating agent in the presence of a base.

Experimental Protocol: Methylation of 3-bromo-4-hydroxybenzonitrile

This protocol describes the synthesis of this compound from 3-bromo-4-hydroxybenzonitrile.

Materials:

  • 3-bromo-4-hydroxybenzonitrile

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, acetonitrile, DMF)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of 3-bromo-4-hydroxybenzonitrile in an appropriate anhydrous solvent, add the base portion-wise at room temperature.

  • Stir the mixture for a short period to allow for the formation of the phenoxide.

  • Add the methylating agent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Synthesis_Workflow start 3-bromo-4-hydroxybenzonitrile reaction O-Alkylation Reaction start->reaction reagents Methylating Agent Base Anhydrous Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 1. Synthetic workflow for the preparation of this compound.

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of the bromine atom provides a handle for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of biaryl and arylamine scaffolds, which are common motifs in bioactive molecules.

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to form carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate substituted biaryl compounds.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound, the boronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add an anhydrous solvent (e.g., dioxane, toluene, or DMF).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Suzuki_Miyaura_Coupling reactant1 This compound reaction Suzuki-Miyaura Coupling reactant1->reaction reactant2 Arylboronic Acid/Ester reactant2->reaction catalyst Palladium Catalyst Base Solvent catalyst->reaction product Substituted Biaryl Nitrile reaction->product

Figure 2. Generalized scheme for the Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4] This reaction is instrumental in the synthesis of arylamines, which are prevalent in many pharmaceuticals. This compound can be coupled with a wide variety of primary and secondary amines to yield the corresponding N-aryl amine derivatives.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

  • To a reaction vessel under an inert atmosphere, add this compound, the amine (typically 1.0-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄).

  • Add an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress.

  • After completion, cool the reaction mixture and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination reactant1 This compound reaction Buchwald-Hartwig Amination reactant1->reaction reactant2 Primary or Secondary Amine reactant2->reaction catalyst Palladium Catalyst Ligand Base Solvent catalyst->reaction product N-Aryl Aminobenzonitrile reaction->product

Figure 3. Generalized scheme for the Buchwald-Hartwig amination of this compound.

Conclusion

This compound is a commercially available and synthetically versatile building block that plays a crucial role in the development of new pharmaceuticals and agrochemicals. Its utility is primarily centered on its ability to undergo palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The straightforward synthesis of this intermediate, coupled with its reactivity, ensures its continued importance for researchers and scientists in the field of drug discovery and development. This guide provides a foundational understanding of its procurement, synthesis, and key applications, serving as a valuable resource for laboratory and industrial chemists.

References

Navigating the Synthesis and Application of 3-Bromo-4-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of 3-Bromo-4-methoxybenzonitrile, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This document will explore its chemical properties, synthesis protocols, and safety considerations, presenting data in a clear and accessible format.

Nomenclature and Identification

It is important to note that "2-Bromo-4-cyanoanisole" is a recognized synonym for this compound[1]. This guide will primarily use the IUPAC name, this compound, for clarity.

Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature[2][3]. Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 117572-79-9[2][4]
Molecular Formula C₈H₆BrNO[2][5]
Molecular Weight 212.04 g/mol [5]
Melting Point 122-124 °C[2][4]
Appearance White to light yellow to light orange powder/crystal
Purity >98.0% (GC) / min. 99%[6]
Solubility Soluble in methanol and other organic solvents like alcohols and esters.[2][4]
Density 1.4 g/cm³[3]

Applications in Research and Development

This compound serves as a vital intermediate in organic synthesis[2]. Its utility is particularly noted in the preparation of biologically active compounds, including pharmaceuticals, pesticides, and dyes[2]. The presence of bromo, methoxy, and nitrile functional groups allows for a variety of chemical transformations, making it a versatile building block for creating complex organic molecules[7]. It is specifically mentioned as being used to prepare 3-bromo-2-iodo-4-methoxy-benzonitrile and as a pharmaceutical intermediate[4].

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of 3-bromo-4-hydroxybenzonitrile.

Reaction:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product 3-bromo-4-hydroxybenzonitrile 3-Bromo-4-hydroxybenzonitrile Stirring Stirring at 25 °C for 6h 3-bromo-4-hydroxybenzonitrile->Stirring Iodomethane Iodomethane Iodomethane->Stirring Potassium_carbonate Potassium Carbonate Potassium_carbonate->Stirring Acetonitrile Acetonitrile (Solvent) Acetonitrile->Stirring Liquid_liquid_separation Liquid-Liquid Separation (Ethyl acetate/Water) Stirring->Liquid_liquid_separation Reaction Mixture Brine_wash Brine Wash Liquid_liquid_separation->Brine_wash Organic Phase Drying Drying over Na₂SO₄ Brine_wash->Drying Concentration Concentration Drying->Concentration Column_chromatography Column Chromatography (Silica gel, 30% Ethyl acetate in Hexane) Concentration->Column_chromatography Crude Product Product This compound Column_chromatography->Product Purified Product (89% yield)

Synthesis of this compound.

Detailed Methodology:

The synthesis is carried out by reacting 3-bromo-4-hydroxybenzonitrile with iodomethane in the presence of potassium carbonate as a base, using acetonitrile as the solvent. The reaction mixture is stirred for 6 hours at 25 °C. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture undergoes a liquid-liquid separation with ethyl acetate and water. The collected organic phase is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Final purification is achieved through fast column chromatography on silica gel using a 30% ethyl acetate in hexane solution as the eluent, resulting in an 89% yield of this compound[4].

Safety and Handling

This compound is classified as harmful and an irritant. It is toxic if swallowed and harmful in contact with skin or if inhaled[1]. It can cause skin and serious eye irritation[5].

Hazard Statements:

  • H301/H302: Toxic or harmful if swallowed[3][5].

  • H312 + H332: Harmful in contact with skin or if inhaled[1].

  • H315: Causes skin irritation[5].

  • H319: Causes serious eye irritation[3][5].

  • H335: May cause respiratory irritation[5].

Precautionary Measures:

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a dust mask, should be worn during handling[2]. Work should be conducted in a well-ventilated area. Avoid breathing dust and wash skin thoroughly after handling[1]. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[2].

The logical workflow for handling this chemical is outlined below.

Safety_Workflow cluster_preparation Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal Review_SDS Review Safety Data Sheet (SDS) Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Dust Mask) Review_SDS->Wear_PPE Ensure_Ventilation Ensure Adequate Ventilation Wear_PPE->Ensure_Ventilation Weigh_Chemical Weigh Chemical Carefully Ensure_Ventilation->Weigh_Chemical Perform_Reaction Perform Reaction in Hood Weigh_Chemical->Perform_Reaction Ingestion Ingestion: Immediately call a POISON CENTER/doctor Weigh_Chemical->Ingestion Avoid_Contact Avoid Skin/Eye Contact Perform_Reaction->Avoid_Contact Avoid_Inhalation Avoid Inhalation of Dust Perform_Reaction->Avoid_Inhalation Dispose_Waste Dispose of Waste Properly (Follow regulations) Perform_Reaction->Dispose_Waste Skin_Contact Skin Contact: Wash with plenty of water Avoid_Contact->Skin_Contact Eye_Contact Eye Contact: Rinse with water, seek medical advice Avoid_Contact->Eye_Contact Inhalation Inhalation: Move to fresh air Avoid_Inhalation->Inhalation

Safe handling workflow for this compound.

Storage and Stability

This compound should be stored at room temperature, preferably in a cool, dark place below 15°C. It is recommended to store it under an inert gas as it is sensitive to light and air.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its versatile structure allows for the synthesis of a wide range of complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers and professionals working with this compound. Adherence to established experimental protocols and safety measures will ensure its effective and safe utilization in research and development endeavors.

References

Methodological & Application

Synthesis of 3-Bromo-4-methoxybenzonitrile: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-4-methoxybenzonitrile, a key intermediate in the development of pharmaceuticals and other specialty chemicals. Three distinct synthetic routes are presented: direct bromination of 4-methoxybenzonitrile, methylation of 3-bromo-4-hydroxybenzonitrile, and a Sandmeyer reaction from 3-amino-4-methoxybenzonitrile. This guide includes comprehensive, step-by-step methodologies, tabulated quantitative data, and a visual representation of the synthetic workflows.

Introduction

This compound is a valuable building block in organic synthesis, featuring a versatile nitrile group and a substituted aromatic ring. Its structure is incorporated into a variety of more complex molecules with potential biological activity. The selection of a synthetic route can be critical, depending on the availability of starting materials, scalability, and desired purity of the final product. This guide offers a comparative overview of three common synthetic strategies to facilitate this decision-making process for researchers.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for the starting materials and the final product is provided below for quick reference.

Table 1: Physicochemical and Safety Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Safety Hazards
This compound C₈H₆BrNO212.04122-124Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1]
4-MethoxybenzonitrileC₈H₇NO133.1557-60Harmful if swallowed.
3-Bromo-4-hydroxybenzonitrileC₇H₄BrNO198.02130-133Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[2]
3-Amino-4-methoxybenzonitrileC₈H₈N₂O148.16~84(General amine hazards apply)

Synthetic Protocols

Three distinct and reliable methods for the synthesis of this compound are detailed below.

Protocol 1: Bromination of 4-Methoxybenzonitrile

This protocol describes the direct electrophilic aromatic substitution of 4-methoxybenzonitrile using N-bromosuccinimide (NBS) as the bromine source. The electron-donating methoxy group activates the aromatic ring and directs the bromination to the ortho position.

Experimental Workflow for Bromination

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve 4-methoxybenzonitrile in acetonitrile B Add N-Bromosuccinimide (portion-wise) A->B C Stir at room temperature for 12-24 hours B->C D Quench with aq. Na₂S₂O₃ C->D E Extract with ethyl acetate D->E F Wash with brine, dry over Na₂SO₄ E->F G Concentrate in vacuo F->G H Column chromatography (Silica gel, Hexane/EtOAc) G->H I Recrystallization (e.g., Ethanol) H->I J This compound

Caption: Workflow for the synthesis of this compound via direct bromination.

Materials:

  • 4-Methoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzonitrile (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

  • For further purification, the product can be recrystallized from a suitable solvent such as ethanol.

Table 2: Reagent Quantities for Protocol 1 (10 mmol scale)

ReagentMolar Equiv.Amount
4-Methoxybenzonitrile1.01.33 g
N-Bromosuccinimide1.11.96 g
Acetonitrile-50 mL
Protocol 2: Methylation of 3-Bromo-4-hydroxybenzonitrile

This protocol involves the O-methylation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzonitrile using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Experimental Workflow for Methylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 3-bromo-4-hydroxybenzonitrile in a suitable solvent (e.g., acetone) B Add a base (e.g., K₂CO₃) A->B C Add methylating agent (e.g., Dimethyl sulfate) B->C D Heat to reflux for 4-6 hours C->D E Cool to room temperature D->E F Filter off inorganic salts E->F G Concentrate the filtrate F->G H Dissolve residue in ethyl acetate and wash with water and brine G->H I Dry over Na₂SO₄ and concentrate H->I J Recrystallization (e.g., Ethanol/Water) I->J K This compound J->K

Caption: Workflow for the synthesis of this compound via methylation.

Materials:

  • 3-Bromo-4-hydroxybenzonitrile

  • Dimethyl sulfate or Methyl iodide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol and water (for recrystallization)

Procedure:

  • To a stirred suspension of 3-bromo-4-hydroxybenzonitrile (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add the methylating agent (dimethyl sulfate or methyl iodide, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water.

Table 3: Reagent Quantities for Protocol 2 (10 mmol scale)

ReagentMolar Equiv.Amount
3-Bromo-4-hydroxybenzonitrile1.01.98 g
Potassium Carbonate1.52.07 g
Dimethyl Sulfate1.21.1 mL
Acetone-50 mL
Protocol 3: Sandmeyer Reaction of 3-Amino-4-methoxybenzonitrile

This classic transformation involves the diazotization of the primary aromatic amine, 3-amino-4-methoxybenzonitrile, followed by a copper(I) bromide-mediated substitution to introduce the bromine atom.

Experimental Workflow for Sandmeyer Reaction

cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 3-amino-4-methoxybenzonitrile in aq. HBr B Cool to 0-5 °C A->B C Add aq. NaNO₂ dropwise B->C E Add the cold diazonium salt solution to the CuBr solution C->E D Prepare a solution of CuBr in aq. HBr D->E F Warm to room temperature and stir E->F G Extract with an organic solvent (e.g., Dichloromethane) F->G H Wash with water and brine G->H I Dry over Na₂SO₄ and concentrate H->I J Column chromatography (Silica gel, Hexane/EtOAc) I->J K This compound J->K

Caption: Workflow for the synthesis of this compound via a Sandmeyer reaction.

Materials:

  • 3-Amino-4-methoxybenzonitrile

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane or other suitable organic solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Diazotization: Dissolve 3-amino-4-methoxybenzonitrile (1.0 eq) in aqueous hydrobromic acid. Cool the solution to 0-5 °C in an ice-salt bath. To this stirred solution, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid. To this solution, add the cold diazonium salt solution prepared in the previous step, portion-wise, with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gas evolution (N₂) should be observed.

  • Work-up: Extract the reaction mixture with dichloromethane.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 4: Reagent Quantities for Protocol 3 (10 mmol scale)

ReagentMolar Equiv.Amount
3-Amino-4-methoxybenzonitrile1.01.48 g
Hydrobromic Acid (48%)~3.0~3.4 mL
Sodium Nitrite1.10.76 g
Copper(I) Bromide1.21.72 g

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

Table 5: Characterization Data for this compound

AnalysisExpected Result
Appearance White to light yellow crystalline solid
Melting Point 122-124 °C[1]
¹H NMR (CDCl₃) δ ~7.7 (d, 1H), ~7.5 (dd, 1H), ~6.9 (d, 1H), ~3.9 (s, 3H)
¹³C NMR (CDCl₃) δ ~160, ~135, ~134, ~118, ~112, ~111, ~105, ~56
IR (KBr) ν ~2230 cm⁻¹ (C≡N stretch), ~1260 cm⁻¹ (C-O stretch)

Conclusion

This application note provides three robust and well-documented protocols for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including starting material availability, scale, and safety considerations. The direct bromination of 4-methoxybenzonitrile offers a straightforward approach, while the methylation of 3-bromo-4-hydroxybenzonitrile is a viable alternative if the corresponding phenol is readily available. The Sandmeyer reaction provides a classic route from the corresponding aniline. Each protocol is presented with detailed steps and reagent quantities to ensure reproducibility in a laboratory setting. Proper characterization of the final product is essential to confirm its identity and purity.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 3-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-4-methoxybenzonitrile as a key building block. The protocols and data presented herein are designed to serve as a foundational guide for the synthesis of complex organic molecules, particularly in the context of pharmaceutical research and development. While specific experimental data for this compound is limited in publicly available literature, the following information is based on well-established methodologies for structurally similar aryl bromides and should be considered a robust starting point for reaction optimization.

Introduction

This compound is a versatile bifunctional molecule featuring a reactive bromine atom, a methoxy group, and a nitrile functionality on a benzene ring. The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This capability allows for the introduction of a wide array of substituents, making it a valuable precursor for the synthesis of diverse molecular scaffolds with potential biological activity.

Key Cross-Coupling Reactions

This document outlines protocols for several of the most powerful and widely used palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Heck Coupling: For the synthesis of substituted alkenes.

  • Sonogashira Coupling: For the creation of aryl alkynes.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines.

  • Cyanation: For the introduction of an additional nitrile group.

Data Presentation: Generalized Reaction Conditions

The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions of aryl bromides analogous to this compound. These parameters should serve as a starting point for optimization.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Boronic Acid/Ester Arylboronic acid or ester (1.1 - 1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%)
Base K₂CO₃ (2-3 equiv), Cs₂CO₃ (2-3 equiv), K₃PO₄ (2-3 equiv)
Solvent Toluene, Dioxane, DMF, or a mixture with water
Temperature 80 - 120 °C
Typical Reaction Time 4 - 24 hours

Table 2: Generalized Conditions for Heck Coupling

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Alkene Alkene (1.2 - 2.0 equiv)
Palladium Catalyst Pd(OAc)₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%)
Ligand (optional) PPh₃, P(o-tol)₃
Base Et₃N (2-3 equiv), K₂CO₃ (2-3 equiv), NaOAc (2-3 equiv)
Solvent DMF, Acetonitrile, Toluene
Temperature 80 - 140 °C
Typical Reaction Time 12 - 48 hours

Table 3: Generalized Conditions for Sonogashira Coupling

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Terminal Alkyne Terminal Alkyne (1.1 - 1.5 equiv)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%)
Copper Co-catalyst CuI (1-10 mol%)
Base Et₃N, Diisopropylamine (can be used as solvent)
Solvent THF, DMF, Toluene
Temperature Room Temperature - 80 °C
Typical Reaction Time 2 - 24 hours

Table 4: Generalized Conditions for Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Amine Primary or Secondary Amine (1.1 - 1.5 equiv)
Palladium Precatalyst Pd₂(dba)₃ (1-3 mol%), Pd(OAc)₂ (1-3 mol%)
Ligand XPhos, SPhos, BINAP, dppf (2-6 mol%)
Base NaOtBu (1.2-2.0 equiv), K₂CO₃ (2-3 equiv), Cs₂CO₃ (2-3 equiv)
Solvent Toluene, Dioxane, THF
Temperature 80 - 120 °C
Typical Reaction Time 12 - 24 hours

Table 5: Generalized Conditions for Cyanation

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Cyanide Source K₄[Fe(CN)₆] (0.5 - 1.0 equiv), Zn(CN)₂ (0.6 - 1.2 equiv)
Palladium Precatalyst Pd₂(dba)₃ (1-5 mol%), Pd(OAc)₂ (1-5 mol%)
Ligand dppf, XPhos (2-10 mol%)
Solvent Dioxane/Water, DMF, DMA
Temperature 100 - 140 °C
Typical Reaction Time 1 - 24 hours

Experimental Protocols

Note: All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., Toluene/Water 4:1)

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification reagents

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Heck Coupling Protocol

This protocol outlines the reaction of this compound with an alkene.[1]

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., DMF)

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2 mol%), and Et₃N (2.0 equiv) in DMF.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere to 120 °C.

  • Stir the reaction for 12-48 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the substituted alkene.

Sonogashira Coupling Protocol

This protocol describes the coupling of this compound with a terminal alkyne.[2][3]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base/Solvent (e.g., Et₃N, THF)

  • Reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification reagents

Procedure:

  • To a reaction vial, add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).

  • Add degassed solvent (e.g., a mixture of THF and Et₃N).

  • Under an inert atmosphere, add the palladium catalyst, Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Seal the vial and heat the reaction mixture to 60 °C.

  • Stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol details the amination of this compound.[4][5]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Glovebox (recommended for handling air-sensitive reagents)

  • Standard work-up and purification reagents

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the palladium precatalyst Pd₂(dba)₃ (2 mol%), and the phosphine ligand XPhos (4 mol%).

  • Add the base, NaOtBu (1.4 equiv).

  • Add the amine (1.2 equiv) followed by the anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture with stirring at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the arylamine product.

Cyanation Protocol

This protocol describes the conversion of the bromo-substituent to a nitrile group.[6]

Materials:

  • This compound

  • Cyanide source (e.g., K₄[Fe(CN)₆]•3H₂O)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., dppf)

  • Solvent (e.g., Dioxane and 0.05 M aqueous KOAc)

  • Screw-top test tube

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification reagents

Procedure:

  • To a screw-top test tube, add the palladium precatalyst (e.g., 2 mol %), ligand (e.g., 4 mol %), K₄[Fe(CN)₆]•3H₂O (0.5 equiv), and this compound (1.0 equiv).

  • Seal the tube with a Teflon-lined cap, then evacuate and backfill with nitrogen (repeat three times).

  • Add dioxane (2.5 mL) and 0.05 M aqueous KOAc (2.5 mL) via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir for 1-4 hours.

  • Cool the reaction to room temperature.

  • Transfer the contents to a separatory funnel using ethyl acetate and brine.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a generalized experimental workflow.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reactants Combine Aryl Halide, Coupling Partner, Base Add_Catalyst Add Pd Catalyst & Ligand Combine_Reactants->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere Add_Solvent->Inert_Atmosphere Heat_Stir Heat & Stir Inert_Atmosphere->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Cool Cool to RT Monitor->Cool Quench_Extract Quench & Extract Cool->Quench_Extract Dry_Concentrate Dry & Concentrate Quench_Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Characterize

Caption: A generalized workflow for a typical palladium-catalyzed cross-coupling experiment.

Logical_Relationships cluster_coupling_partners Coupling Partners cluster_reactions Reaction Types cluster_products Product Classes Aryl_Bromide This compound Suzuki Suzuki-Miyaura Aryl_Bromide->Suzuki Heck Heck Aryl_Bromide->Heck Sonogashira Sonogashira Aryl_Bromide->Sonogashira Buchwald Buchwald-Hartwig Aryl_Bromide->Buchwald Cyanation Cyanation Aryl_Bromide->Cyanation Boronic_Acid Arylboronic Acids/Esters Boronic_Acid->Suzuki Alkene Alkenes Alkene->Heck Alkyne Terminal Alkynes Alkyne->Sonogashira Amine Amines Amine->Buchwald Cyanide Cyanide Source Cyanide->Cyanation Biaryl Biaryls Suzuki->Biaryl Subst_Alkene Substituted Alkenes Heck->Subst_Alkene Aryl_Alkyne Aryl Alkynes Sonogashira->Aryl_Alkyne Aryl_Amine Aryl Amines Buchwald->Aryl_Amine Dinitrile Dinitriles Cyanation->Dinitrile

Caption: Logical relationships between the starting material, coupling partners, and products.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-4-methoxybenzonitrile. This versatile building block is a valuable precursor in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. The protocols and data presented herein are collated from established methodologies and patent literature to facilitate the efficient development of synthetic routes.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species (such as a boronic acid or its ester) and an organic halide or triflate.[1][2] This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. For this compound, the reaction enables the introduction of diverse aryl, heteroaryl, alkyl, and cycloalkyl substituents at the 3-position, paving the way for the synthesis of novel compounds with potential biological activity or unique material properties.

The catalytic cycle, a fundamental concept in understanding the reaction, involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]

Comparative Reaction Conditions

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize reported conditions for the coupling of this compound with various boronic acid partners, providing a basis for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with an Alkylborane Precursor

Boronic Acid PrecursorCatalyst SystemBaseSolventTemperatureTimeYield (%)Reference
1-Undecene (via 9-BBN)Pd(PPh₃)₄3 M NaOHTHFRoom Temp.4 h52[3]

Table 2: Suzuki-Miyaura Coupling of this compound with a Cycloalkylboronic Acid

Boronic AcidCatalyst SystemBaseSolventTemperatureTimeYield (%)Reference
Cyclopropylboronic AcidPd(OAc)₂ / Tricyclohexylphosphineaq. K₃PO₄Toluene80 °C3 hNot Reported[4]

Detailed Experimental Protocols

The following protocols are generalized representations of the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific substrates and scales.

Protocol 1: Coupling with an Alkylborane Precursor (from Alkene)

This protocol is adapted from patent literature for the coupling of an alkene with this compound via hydroboration.[3]

Materials:

  • This compound

  • Alkene (e.g., 1-Undecene, 1.5 equiv.)

  • 9-Borabicyclononane (9-BBN) in THF (0.5 M solution, 1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 3 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) supplies

  • Work-up and purification reagents (e.g., ethyl acetate, hexanes, brine, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.5 equiv.).

  • Hydroboration: Add the 0.5 M solution of 9-BBN in THF (1.5 equiv.) to the alkene at room temperature. Stir the mixture and monitor the consumption of the alkene by TLC (typically 4 hours).

  • Coupling Reagent Addition: Once the hydroboration is complete, add the 3 M NaOH solution, followed by dilution with THF (to achieve a concentration of approximately 0.2 M relative to the starting alkene).

  • Substrate and Catalyst Addition: To the reaction mixture, add this compound (1.0 equiv.) and the Pd(PPh₃)₄ catalyst.

  • Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting aryl bromide.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 3-alkyl-4-methoxybenzonitrile.

Protocol 2: Coupling with a Cycloalkylboronic Acid

This protocol is based on a procedure described in the patent literature for the coupling of cyclopropylboronic acid.[4]

Materials:

  • This compound

  • Cyclopropylboronic Acid (5.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.1 equiv.)

  • Tricyclohexylphosphine (0.1 equiv.)

  • Aqueous Potassium Phosphate Tribasic (K₃PO₄) solution (1.27 M, 3.5 equiv.)

  • Anhydrous, degassed Toluene

  • Standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle with temperature control

  • Work-up and purification reagents

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), cyclopropylboronic acid (5.0 equiv.), Pd(OAc)₂ (0.1 equiv.), and tricyclohexylphosphine (0.1 equiv.).

  • Solvent and Base Addition: Add the degassed toluene and the aqueous K₃PO₄ solution to the reaction vessel.

  • Inerting: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for approximately 3 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC, LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the desired 3-cyclopropyl-4-methoxybenzonitrile.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the generalized experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Aqueous Workup & Extraction D->E F Dry & Concentrate E->F G Column Chromatography F->G H H G->H Isolated Product: 3-Aryl-4-methoxybenzonitrile

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2_halide R-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition (R-X) pd2_aryl R-Pd(II)Ln-R' pd2_halide->pd2_aryl Transmetalation (R'-B(OH)₂ + Base) pd2_aryl->pd0 Reductive Elimination product R-R' pd2_aryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Sonogashira Reaction of 3-Bromo-4-methoxybenzonitrile with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[1][2] Its applications are widespread, ranging from the synthesis of natural products and pharmaceuticals to the development of advanced materials.[2]

This document provides detailed application notes and protocols for the Sonogashira reaction of 3-Bromo-4-methoxybenzonitrile with a variety of terminal alkynes. The resulting 4-methoxy-3-(alkynyl)benzonitrile scaffolds are valuable intermediates in medicinal chemistry and materials science due to the versatile reactivity of the nitrile and alkyne functionalities. While specific literature examples for the Sonogashira reaction of this compound are limited, the protocols and data presented herein are based on established methodologies for structurally similar aryl bromides and provide a solid foundation for successful reaction optimization.

Reaction Principle

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired arylalkyne and regenerates the active palladium(0) catalyst.

Data Presentation: Representative Sonogashira Reactions

The following table summarizes representative conditions and yields for the Sonogashira coupling of aryl bromides with various terminal alkynes. The data for this compound is extrapolated from reactions with structurally similar substrates, such as 2-bromo-6-methoxynaphthalene and other substituted bromoanisoles, to provide a predictive framework for reaction outcomes.

EntryAryl BromideTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound (Predicted)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene10024~85
2This compound (Predicted)1-HexynePd(PPh₃)₄ / CuIi-Pr₂NHTHF6012~80
3This compound (Predicted)TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF808~90
4This compound (Predicted)3-EthynylpyridinePd(OAc)₂ / XPhos / CuIK₂CO₃Dioxane10018~75
52-Bromo-6-methoxynaphthalenePhenylacetyleneNanosized MCM-41-Pd / CuI / PPh₃Et₃NEt₃N8012High[1]

Experimental Protocols

The following are detailed methodologies for the Sonogashira coupling of this compound with terminal alkynes. These protocols are based on established procedures for similar aryl bromides and should be optimized for specific substrates and scales.

Protocol 1: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 212.05 g/mol )

  • Phenylacetylene (1.2 mmol, 102.13 g/mol )

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.03 mmol, 701.90 g/mol )

  • Copper(I) iodide (CuI, 0.06 mmol, 190.45 g/mol )

  • Triethylamine (Et₃N, 5 mL)

  • Toluene (10 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (212 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed toluene (10 mL) and triethylamine (5 mL) to the flask via syringe.

  • Add phenylacetylene (131 µL, 1.2 mmol) dropwise to the reaction mixture with stirring.

  • Heat the reaction mixture to 100 °C and stir for 24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-methoxy-3-(phenylethynyl)benzonitrile.

Protocol 2: Copper-Free Sonogashira Coupling

For substrates that may be sensitive to copper, a copper-free protocol can be employed.

Materials:

  • This compound (1.0 mmol, 212.05 g/mol )

  • Terminal Alkyne (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 224.50 g/mol )

  • Triphenylphosphine (PPh₃, 0.08 mmol, 262.29 g/mol )

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask, dissolve this compound (212 mg, 1.0 mmol) in DMF (5 mL) under an inert atmosphere.

  • Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (21 mg, 0.08 mmol) to the solution and stir for 10 minutes.

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Slowly add the TBAF solution (2.0 mL, 2.0 mmol) dropwise.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Aryl Halide, Pd Catalyst, and CuI B 2. Degas and Add Anhydrous Solvent A->B C 3. Add Base and Terminal Alkyne B->C D 4. Heat and Stir under Inert Atmosphere C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Quench and Extract E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product H->I

Caption: General workflow for the Sonogashira cross-coupling reaction.

Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlk Ar-Pd(II)-C≡CR(L₂) Transmetal->ArPdAlk RedElim Reductive Elimination ArPdAlk->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX CuX CuAcetylide R-C≡C-Cu CuX->CuAcetylide Alkyne R-C≡C-H Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetal ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

References

The Strategic Role of 3-Bromo-4-methoxybenzonitrile in the Synthesis of Targeted Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and AXL, which are pivotal in tumor cell proliferation, survival, and angiogenesis.[1][2][3] The synthesis of Cabozantinib and its precursors showcases the strategic implementation of halogenated aromatic intermediates in the construction of targeted anticancer agents.

Data Presentation

The following tables summarize the key reactants and reported yields for the synthesis of a crucial Cabozantinib intermediate, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, which highlights the application of related synthetic strategies.

Table 1: Key Reactants for the Synthesis of the Cabozantinib Intermediate

ReactantRoleMolecular FormulaMolar Mass ( g/mol )
4-((6,7-dimethoxyquinolin-4-yl)oxy)anilineAmine sourceC₁₇H₁₆N₂O₃296.33
1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acidCarboxylic acid sourceC₁₁H₁₀FNO₃223.20
EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)Coupling agentC₈H₁₈ClN₃191.70
HOBt (Hydroxybenzotriazole)Coupling additiveC₆H₅N₃O135.13
DIPEA (N,N-Diisopropylethylamine)BaseC₈H₁₉N129.24
Dichloromethane (DCM)SolventCH₂Cl₂84.93

Table 2: Reported Yields for the Amide Coupling Step in the Synthesis of the Cabozantinib Intermediate

Coupling ConditionsStarting MaterialsYieldReference
EDC·HCl, DMAP in Dichloromethane4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid~60%Based on similar reported syntheses[4]
Two equivalents of sodium methoxide in Toluene4-(6,7-dimethoxyquinolin-4-yloxy)aniline and methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate62%New Synthesis of Antitumor Drug Cabozantinib[4]

Experimental Protocols

The following is a representative protocol for the amide coupling reaction to form the Cabozantinib intermediate, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. This protocol is adapted from established synthetic procedures for this class of compounds.[4]

Protocol: Amide Coupling for the Synthesis of a Key Cabozantinib Intermediate

Materials:

  • 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1.0 eq)

  • EDC·HCl (1.1 eq)

  • HOBt (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq)

  • DIPEA (2.0 eq)

  • Saturated aqueous solution of NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1.0 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.

  • Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Addition of Aniline: In a separate flask, prepare a solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, wash the mixture with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel to yield the desired N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.

Mandatory Visualization

Signaling Pathways Inhibited by Cabozantinib

Cabozantinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases, primarily MET, VEGFR2, and AXL.[1][2][3] The binding of their respective ligands (HGF for MET, VEGF for VEGFR2, and Gas6 for AXL) to the extracellular domains of these receptors leads to receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domains. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, migration, and angiogenesis. Cabozantinib acts as a competitive inhibitor at the ATP-binding site of these kinases, thereby blocking their activation and downstream signaling.

Cabozantinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_responses Cellular Responses HGF HGF MET MET HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Gas6 Gas6 AXL AXL Gas6->AXL PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK STAT STAT Pathway MET->STAT VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg AXL->PI3K_AKT Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFR2 Cabozantinib->AXL Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation STAT->Proliferation Migration Migration PLCg->Migration experimental_workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent Carboxylic_Acid 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid Activation Activation of Carboxylic Acid (0°C, 30 min) Carboxylic_Acid->Activation Aniline 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline Coupling Amide Bond Formation (0°C to RT, 12-24h) Aniline->Coupling Coupling_Agents EDC·HCl, HOBt Coupling_Agents->Activation Base DIPEA Base->Coupling Solvent Anhydrous DCM Solvent->Activation Activation->Coupling Workup Aqueous Work-up (NaHCO₃, Brine) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'- (4-fluorophenyl)cyclopropane-1,1-dicarboxamide Purification->Final_Product

References

Application of 3-Bromo-4-methoxybenzonitrile in the Development of Novel Pyrimidinedione Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxybenzonitrile is a versatile chemical intermediate with potential applications in the synthesis of novel agrochemicals. Its substituted benzonitrile structure serves as a valuable building block for creating compounds with diverse biological activities. This document outlines the prospective application of this compound in the development of a new class of pyrimidinedione-based herbicides. The described synthetic pathway and biological evaluation are based on established chemical principles and the known herbicidal activity of structurally related compounds.

Prospective Application: Synthesis of a Novel Pyrimidinedione Herbicide

Based on existing literature for the synthesis of pyrimidinedione herbicides from aryl nitriles, a plausible synthetic route utilizing this compound is proposed. The target compound, a 6-(3-bromo-4-methoxyphenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, is anticipated to exhibit herbicidal activity, potentially through the inhibition of a key enzyme in plant biosynthesis pathways, such as acetolactate synthase (ALS), a common target for uracil-based herbicides.

Quantitative Data Summary (Hypothetical)

The following table summarizes the anticipated (hypothetical) data for the synthesis and herbicidal activity of the target compound. These values are projected based on typical results for similar compounds reported in the literature.

ParameterValue
Synthesis
Overall Yield55-65%
Purity (after chromatography)>98%
Herbicidal Activity (IC50)
Amaranthus retroflexus (Redroot Pigweed)50-100 µM
Echinochloa crus-galli (Barnyard Grass)75-150 µM
Chenopodium album (Common Lambsquarters)60-120 µM
Triticum aestivum (Wheat - Crop Safety)>500 µM

Experimental Protocols

A detailed multi-step protocol for the synthesis of the proposed herbicidal compound, 6-(3-bromo-4-methoxyphenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, is provided below.

Step 1: Synthesis of 3-Bromo-4-methoxybenzamidine hydrochloride
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol (5 mL/mmol), add sodium methoxide (1.1 eq) and stir at room temperature for 30 minutes under a nitrogen atmosphere.

  • Ammonium Chloride Addition: Add ammonium chloride (1.2 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Triturate the residue with diethyl ether to obtain the crude product.

  • Purification: Recrystallize the crude product from an ethanol/ether mixture to yield pure 3-Bromo-4-methoxybenzamidine hydrochloride.

Step 2: Synthesis of 6-(3-bromo-4-methoxyphenyl)uracil
  • Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-4-methoxybenzamidine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) in anhydrous ethanol (10 mL/mmol).

  • Base Addition: Slowly add a solution of sodium ethoxide (2.5 eq) in ethanol.

  • Reaction Execution: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid to a pH of 3-4. Collect the resulting precipitate by filtration.

  • Purification: Wash the precipitate with water and then diethyl ether. Dry the solid under vacuum to obtain 6-(3-bromo-4-methoxyphenyl)uracil.

Step 3: Synthesis of 6-(3-bromo-4-methoxyphenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
  • Reaction Setup: Suspend 6-(3-bromo-4-methoxyphenyl)uracil (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous N,N-dimethylformamide (DMF) (15 mL/mmol).

  • Methylation: Add dimethyl sulfate (2.5 eq) dropwise to the suspension at room temperature.

  • Reaction Execution: Stir the reaction mixture at 60°C for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final compound.

Mandatory Visualizations

G cluster_step1 Step 1: Amidination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: N-Methylation A This compound B 3-Bromo-4-methoxybenzamidine HCl A->B 1. NaOMe, EtOH 2. NH4Cl, Reflux C 6-(3-bromo-4-methoxyphenyl)uracil B->C Ethyl acetoacetate, NaOEt, Reflux D 6-(3-bromo-4-methoxyphenyl)-1,3-dimethyl- pyrimidine-2,4(1H,3H)-dione (Target Herbicide) C->D Dimethyl sulfate, K2CO3, DMF

Caption: Synthetic workflow for the proposed pyrimidinedione herbicide.

G cluster_pathway Proposed Mechanism of Action: ALS Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Amino_Acids Valine, Leucine, Isoleucine (Essential Amino Acids) Acetolactate->Amino_Acids alpha_Aceto_alpha_hydroxybutyrate->Amino_Acids Plant_Growth Plant Growth Amino_Acids->Plant_Growth Herbicide Proposed Pyrimidinedione Herbicide Herbicide->ALS Inhibition

Caption: Proposed herbicidal mechanism via ALS enzyme inhibition.

Application Notes and Protocols: Experimental Procedure for the Bromination of 4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the regioselective bromination of 4-methoxybenzonitrile to synthesize 3-bromo-4-methoxybenzonitrile. The protocol utilizes N-bromosuccinimide (NBS) as a safe and efficient brominating agent in acetonitrile. This electrophilic aromatic substitution is a crucial transformation in organic synthesis, yielding a versatile intermediate for the development of pharmaceuticals and other advanced materials. Included are a comprehensive materials list, a step-by-step experimental protocol, a summary of quantitative data, and visual diagrams illustrating the reaction pathway and experimental workflow.

Introduction

The bromination of 4-methoxybenzonitrile is an exemplary electrophilic aromatic substitution reaction. The electron-donating methoxy group activates the aromatic ring and directs the incoming electrophile primarily to the ortho position, as the para position is blocked by the nitrile group. The nitrile group is a meta-directing deactivator, but the activating effect of the methoxy group governs the regioselectivity of the reaction. The resulting product, this compound, is a valuable building block in medicinal chemistry and materials science.[1] This protocol offers a reliable method for its synthesis on a laboratory scale.

Data Presentation

A summary of the key physical and chemical properties of the reactant and product is provided in the table below for quick reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-methoxybenzonitrileC₈H₇NO133.15[2][3]57-60[2][3]White crystalline powder[3]
This compoundC₈H₆BrNO212.04[4]122-124[4][5][6]White to light yellow crystalline powder[5]
N-BromosuccinimideC₄H₄BrNO₂177.98175-178White solid
AcetonitrileCH₃CN41.05-45Colorless liquid

Experimental Protocols

This protocol is adapted from established procedures for the bromination of activated aromatic compounds using N-bromosuccinimide.[7][8][9][10]

Materials:

  • 4-methoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methoxybenzonitrile (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.

  • Addition of NBS: To the cooled solution, add N-bromosuccinimide (1.05 - 1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours. Subsequently, remove the ice bath and let the reaction proceed at room temperature for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and deionized water. Shake the funnel and allow the layers to separate. Extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Visualizations

Reaction Pathway: Electrophilic Aromatic Substitution

G Mechanism of Bromination cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation NBS N-Bromosuccinimide (NBS) Br_plus Br+ (Electrophile) NBS->Br_plus activates H_plus H+ (trace acid) H_plus->NBS Aromatic_Ring 4-methoxybenzonitrile Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Ring->Sigma_Complex + Br+ Base Base (e.g., H2O) Product This compound Sigma_Complex->Product - H+ Base->Sigma_Complex

Caption: Mechanism of the electrophilic bromination of 4-methoxybenzonitrile.

Experimental Workflow

G Experimental Workflow reagents Dissolve 4-methoxybenzonitrile in Acetonitrile cooling Cool to 0°C reagents->cooling addition Add NBS portion-wise cooling->addition reaction Stir at 0°C then Room Temperature addition->reaction monitoring Monitor by TLC reaction->monitoring quenching Quench with Na2S2O3 monitoring->quenching extraction Extract with Ethyl Acetate quenching->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Pure this compound purification->product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Optimal Recrystallization of 3-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting an optimal solvent and a detailed protocol for the purification of 3-Bromo-4-methoxybenzonitrile via recrystallization. Adherence to these protocols will aid in achieving high purity of the final compound, which is critical for its subsequent applications in pharmaceutical synthesis, agrochemicals, and materials science.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing a successful recrystallization procedure.

PropertyValue
Molecular Formula C₈H₆BrNO[1][2]
Molecular Weight 212.05 g/mol
Appearance White to light yellow crystalline powder[1][2]
Melting Point 122-124 °C[1][3]
Solubility Soluble in organic solvents such as methanol and esters[1][4].

Principles of Solvent Selection for Recrystallization

The ideal solvent for recrystallization should meet the following criteria:

  • High Solute Solubility at High Temperatures: The solvent should effectively dissolve the this compound at or near its boiling point.

  • Low Solute Solubility at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain dissolved in the cold solvent (to be removed with the mother liquor).

  • Chemical Inertness: The solvent must not react with the this compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Boiling Point Consideration: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent the compound from "oiling out" instead of crystallizing.

Experimental Protocol: Solvent Screening

A systematic screening of potential solvents is the most effective method to identify the optimal choice for recrystallization.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane, and water)

  • Small test tubes

  • Heating apparatus (e.g., water bath or heating block)

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add a few drops of the test solvent and observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the mixture while adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure-looking crystals upon cooling.[5]

  • Repeat this process for each candidate solvent.

Data Presentation: Solvent Solubility Screening

The following table summarizes the expected solubility behavior of this compound in common laboratory solvents. This data should be confirmed experimentally as described in the protocol above.

SolventPolarity IndexBoiling Point (°C)Expected Solubility at 25°CExpected Solubility at Boiling Point
Water 10.2100InsolubleInsoluble
Methanol 5.165Soluble[1][3]Very Soluble
Ethanol 4.378Sparingly SolubleSoluble
Isopropanol 3.982Sparingly SolubleSoluble
Acetone 5.156SolubleVery Soluble
Ethyl Acetate 4.477Sparingly SolubleSoluble
Toluene 2.4111Slightly SolubleSoluble
Hexane 0.169InsolubleSparingly Soluble

Based on these properties, ethanol or isopropanol are excellent starting candidates for a single-solvent recrystallization. A mixed solvent system, such as ethyl acetate/hexane or acetone/water , may also be effective.[6]

Visualization of Workflows

Recrystallization_Solvent_Selection_Workflow start Start: Crude this compound solubility_test Perform Small-Scale Solubility Tests with Candidate Solvents start->solubility_test evaluate_hot Does Compound Dissolve When Hot? solubility_test->evaluate_hot evaluate_cold Do Crystals Form Upon Cooling? evaluate_hot->evaluate_cold Yes insoluble Insoluble: Discard Solvent evaluate_hot->insoluble No select_solvent Select Optimal Solvent(s) evaluate_cold->select_solvent Yes no_crystals No Crystals: Discard Solvent (Compound too soluble) evaluate_cold->no_crystals No end_process Proceed to Bulk Recrystallization select_solvent->end_process

Caption: Solvent selection workflow for recrystallization.

Recrystallization_Experimental_Workflow start Dissolve Crude Compound in Minimal Hot Solvent hot_filtration Hot Filtration (Optional) to Remove Insoluble Impurities start->hot_filtration cooling Allow Solution to Cool Slowly to Induce Crystallization hot_filtration->cooling ice_bath Place in Ice Bath to Maximize Crystal Yield cooling->ice_bath vacuum_filtration Isolate Crystals by Vacuum Filtration ice_bath->vacuum_filtration washing Wash Crystals with Cold Solvent vacuum_filtration->washing drying Dry Purified Crystals Under Vacuum washing->drying end_product Pure this compound drying->end_product

Caption: General experimental workflow for recrystallization.

Detailed Recrystallization Protocol

This protocol assumes ethanol has been selected as the optimal solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum to remove all residual solvent.

Troubleshooting

  • Oiling Out: If the compound forms an oil instead of crystals, it may be because the boiling point of the solvent is higher than the compound's melting point or the solution is cooling too quickly. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7]

  • Failure to Crystallize: If crystals do not form, the solution may be supersaturated or too much solvent was used. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Alternatively, add a seed crystal of the pure compound. If too much solvent is the issue, a portion can be evaporated to increase the concentration.[7]

  • Low Recovery: This can result from using too much solvent, not allowing sufficient time for crystallization, or incomplete cooling. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.

Safety Precautions

This compound may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

References

Application Notes and Protocols for 3-Bromo-4-methoxybenzonitrile: Safe Handling, Storage, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe laboratory handling, storage, and use of 3-Bromo-4-methoxybenzonitrile. The information is intended to guide researchers in minimizing risks and employing this versatile chemical intermediate in relevant synthetic applications.

Chemical and Physical Properties

This compound is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.04 g/mol [1]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 122-124 °C[1]
Solubility Soluble in methanol and other organic solvents[2]
CAS Number 117572-79-9[1]

Hazard Identification and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures. The following table summarizes its GHS hazard classifications.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralDangerH301: Toxic if swallowed[2]
Acute Toxicity, DermalWarningH312: Harmful in contact with skin[2]
Acute Toxicity, InhalationWarningH332: Harmful if inhaled[2]
Skin IrritationWarningH315: Causes skin irritation[2]
Eye IrritationWarningH319: Causes serious eye irritation[2]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Nitrile gloves. Always inspect gloves for tears or defects before use and wash hands immediately after removal.[3]

  • Skin and Body Protection: A fully buttoned lab coat and closed-toe shoes are mandatory.[3]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[3]

Safe Handling and Storage Protocols

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • The compound may be light and air sensitive, so storage under an inert atmosphere in a dark location is recommended.[2]

Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Operation prep_fume_hood Verify Fume Hood Functionality prep_gather Gather All Necessary Equipment and Reagents prep_fume_hood->prep_gather prep_cover Cover Work Surface with Disposable Bench Covers prep_gather->prep_cover handle_weigh Weigh and Transfer Compound Inside Fume Hood prep_cover->handle_weigh handle_open Open Containers with Opening Pointed Away from Face handle_weigh->handle_open post_decontaminate Decontaminate Non-Disposable Equipment handle_open->post_decontaminate post_wipe Wipe Down Fume Hood Work Surface post_decontaminate->post_wipe post_dispose Dispose of Waste in Labeled, Compatible Containers post_wipe->post_dispose

Caption: A generalized workflow for the safe handling of this compound.

Spill and Waste Disposal:

  • Spills: For small spills, use an absorbent material to contain the substance, place it in a sealed, labeled bag, and dispose of it as halogenated waste. For large spills, evacuate the area and follow your institution's emergency procedures.[3]

  • Waste Disposal: Dispose of waste in compatible, clearly labeled containers. Keep waste containers tightly closed except when adding waste.[3]

First Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]

  • If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Application in Synthetic Chemistry

This compound is a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules through cross-coupling reactions. The bromine atom provides a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds.

Protocol 1: Suzuki-Miyaura Coupling (Generalized)

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[4]

Reaction Scheme:

Experimental Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.5 equiv).[4]

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent (e.g., Toluene/Water 4:1).[4]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

reagents This compound Arylboronic Acid Pd Catalyst Base inert_atmosphere Evacuate and Backfill with Inert Gas reagents->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent heat_stir Heat and Stir (4-24h) add_solvent->heat_stir workup Aqueous Workup and Extraction heat_stir->workup purification Purification (Column Chromatography) workup->purification product Biaryl Product purification->product

References

Application Notes and Protocols: 3-Bromo-4-methoxybenzonitrile as a Versatile Building Block for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-4-methoxybenzonitrile as a key starting material for the synthesis of high-performance organic light-emitting diode (OLED) materials. The unique electronic properties of the resulting carbazole-benzonitrile derivatives make them excellent candidates for host or emissive materials in next-generation OLED devices.

Introduction

Organic light-emitting diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and thin, flexible form factors. The performance of these devices is intrinsically linked to the molecular design of the organic materials employed within their multilayer structures. This compound serves as a valuable and versatile building block, enabling the synthesis of novel materials with tailored optoelectronic properties. Through strategic synthetic modifications, particularly via cross-coupling reactions, this precursor can be incorporated into larger conjugated systems, such as carbazole derivatives, to create materials with excellent thermal stability, and efficient charge transport and luminescent characteristics.

This document outlines the synthesis of a promising carbazole-benzonitrile derivative, 9-(4-cyano-2-methoxyphenyl)-9H-carbazole , using this compound as a key reactant. Detailed experimental protocols, expected photophysical properties, and a representative OLED device fabrication workflow are provided.

Synthetic Pathway and Rationale

The synthesis of 9-(4-cyano-2-methoxyphenyl)-9H-carbazole from this compound can be achieved through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation reaction with carbazole. The resulting molecule combines the excellent hole-transporting properties of the carbazole moiety with the electron-withdrawing nature of the benzonitrile group, leading to a bipolar material with the potential for high-performance in OLEDs.

Below is a DOT language script illustrating the synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions reactant1 This compound product 9-(4-cyano-2-methoxyphenyl)-9H-carbazole reactant1->product reactant2 Carbazole reactant2->product catalyst Pd Catalyst & Ligand / Cu Catalyst catalyst->product Buchwald-Hartwig or Ullmann Coupling base Base (e.g., NaOtBu, K2CO3) base->product solvent Solvent (e.g., Toluene, DMF) solvent->product

Caption: Synthetic route to 9-(4-cyano-2-methoxyphenyl)-9H-carbazole.

Experimental Protocols

Synthesis of 9-(4-cyano-2-methoxyphenyl)-9H-carbazole

This protocol describes a general procedure for the synthesis of the target compound via a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere synthesis

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), carbazole (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of the inert gas, add anhydrous toluene.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., P(t-Bu)₃, 4 mol%) in anhydrous toluene.

  • Add the catalyst/ligand solution to the reaction flask via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 9-(4-cyano-2-methoxyphenyl)-9H-carbazole.

Data Presentation

Table 1: Expected Photophysical Properties of 9-(4-cyano-2-methoxyphenyl)-9H-carbazole

PropertyValue
UV-Vis Absorption (λabs)~300-350 nm
Photoluminescence Emission (λPL)~380-420 nm (in solution)
Photoluminescence Quantum Yield (ΦPL)> 70%
Highest Occupied Molecular Orbital (HOMO)~ -5.5 to -5.8 eV
Lowest Unoccupied Molecular Orbital (LUMO)~ -2.4 to -2.7 eV
Triplet Energy (ET)> 2.7 eV

Table 2: Representative Performance of a Blue Phosphorescent OLED using a Carbazole-Benzonitrile Host

ParameterValue
EmitterFIrpic (Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate)
Device StructureITO / HIL / HTL / Host:Emitter / ETL / EIL / Cathode
Maximum External Quantum Efficiency (EQE)15 - 25%
Maximum Current Efficiency30 - 50 cd/A
Maximum Power Efficiency25 - 40 lm/W
Turn-on Voltage< 4.0 V
CIE Coordinates (x, y)(0.14, 0.28)

OLED Device Fabrication and Characterization

The synthesized carbazole-benzonitrile derivative can be employed as a host material for a phosphorescent emitter in a multilayer OLED.

OLED Fabrication Workflow

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps start ITO-coated Glass cleaning Solvent Cleaning (Acetone, IPA, DI Water) start->cleaning uv_ozone UV-Ozone Treatment cleaning->uv_ozone hil Hole Injection Layer (HIL) uv_ozone->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) (Host:Emitter Co-deposition) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (e.g., LiF/Al) eil->cathode encapsulation Encapsulation (Inert Atmosphere) cathode->encapsulation characterization Device Characterization (EL Spectra, I-V-L, EQE) encapsulation->characterization

Caption: General workflow for OLED device fabrication and testing.

Device Structure Example:

  • Anode: Indium Tin Oxide (ITO)

  • Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

  • Hole Transport Layer (HTL): 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

  • Emissive Layer (EML): 9-(4-cyano-2-methoxyphenyl)-9H-carbazole doped with a blue phosphorescent emitter (e.g., FIrpic)

  • Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq₃)

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

Characterization:

The fabricated OLED devices should be characterized to evaluate their performance. This includes measuring the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, external quantum efficiency (EQE), and operational stability.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of advanced materials for organic electronics. The synthetic route to 9-(4-cyano-2-methoxyphenyl)-9H-carbazole outlined in these notes provides a clear pathway to a promising bipolar material suitable for high-efficiency OLEDs. The combination of the carbazole and benzonitrile moieties is a well-established strategy for developing high-performance host materials capable of facilitating efficient energy transfer to emissive dopants, leading to bright and stable electroluminescence. Further optimization of the molecular structure and device architecture can lead to even greater performance enhancements, highlighting the significant potential of this compound as a key building block in the future of OLED technology.

Troubleshooting & Optimization

How to effectively remove unreacted starting material from 3-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting material from 3-Bromo-4-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in the synthesis of this compound?

The two most common synthetic routes to this compound can result in the following unreacted starting materials:

  • 4-Methoxybenzonitrile: This is the precursor in syntheses involving the direct bromination of the aromatic ring.

  • 3-Bromo-4-hydroxybenzonitrile: This is the starting material in syntheses where the phenolic hydroxyl group is methylated.[1][2]

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. The product, this compound, is expected to be less polar than the starting material 3-Bromo-4-hydroxybenzonitrile and more polar than 4-Methoxybenzonitrile. When using a standard silica gel TLC plate with a hexane/ethyl acetate eluent system, the expected order of elution (and increasing Rf value) would be:

  • 3-Bromo-4-hydroxybenzonitrile (most polar, lowest Rf)

  • This compound (product)

  • 4-Methoxybenzonitrile (least polar, highest Rf)

Spots can be visualized under a UV lamp.

Q3: What are the recommended purification methods for removing unreacted starting material?

The two primary methods for purifying this compound are:

  • Column Chromatography: This is a highly effective method for separating the product from both more and less polar starting materials.

  • Recrystallization: This method is useful for removing smaller amounts of impurities, provided a suitable solvent system is identified.

Troubleshooting Guides

Issue 1: Difficulty in Separating the Product from 4-Methoxybenzonitrile using Column Chromatography

Potential Cause: The polarity of the eluent system is not optimized, leading to poor separation between the product and the less polar starting material, 4-methoxybenzonitrile.

Troubleshooting Steps:

  • TLC Analysis: Before running the column, perform a TLC analysis using various ratios of hexane and ethyl acetate to determine the optimal eluent system. Aim for an Rf value of approximately 0.3-0.4 for the product, with clear separation from the spot corresponding to 4-methoxybenzonitrile.

  • Solvent System Adjustment: If the spots are too close together, decrease the polarity of the eluent by increasing the proportion of hexane. A gradient elution, starting with a low polarity eluent and gradually increasing the ethyl acetate concentration, can also be very effective.[3]

  • Column Packing and Loading: Ensure the silica gel column is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.

Expected Outcome: Clear separation of the product from the faster-eluting 4-methoxybenzonitrile.

Issue 2: Inefficient Removal of 3-Bromo-4-hydroxybenzonitrile by Column Chromatography

Potential Cause: The starting material, 3-Bromo-4-hydroxybenzonitrile, is significantly more polar than the product and may be streaking or not eluting properly from the silica gel column.

Troubleshooting Steps:

  • TLC Analysis: Confirm the presence of the polar impurity by TLC. It should have a very low Rf value in standard hexane/ethyl acetate mixtures.

  • Solvent System Adjustment: Increase the polarity of the eluent system by increasing the concentration of ethyl acetate to ensure the starting material elutes from the column after the product has been collected.

  • Acid/Base Wash: Before chromatography, consider an aqueous workup with a dilute sodium bicarbonate or sodium hydroxide solution. The phenolic 3-Bromo-4-hydroxybenzonitrile will be deprotonated and extracted into the aqueous layer, while the desired product remains in the organic layer.

Expected Outcome: The polar starting material is either removed during the workup or elutes from the column well after the desired product.

Issue 3: Low Recovery or Oiling Out During Recrystallization

Potential Cause: An inappropriate solvent or cooling procedure is being used. "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals. This is common when the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly.

Troubleshooting Steps:

  • Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Screen various solvents such as ethanol, methanol, isopropanol, or mixtures with water. An ethanol/water mixture is often a good starting point for aromatic compounds.

  • To Address Oiling Out:

    • Reheat the solution to re-dissolve the oil.

    • Add more of the "good" solvent (e.g., ethanol) to the hot solution.

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • To Improve Low Recovery:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool the solution slowly and then in an ice bath to maximize crystal formation.

    • Concentrate the mother liquor (the solution remaining after filtration) to obtain a second crop of crystals.

Expected Outcome: Formation of pure, well-defined crystals with a good recovery rate.

Data Presentation

Table 1: Physical Properties of this compound and Potential Starting Materials

CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound 212.04122-124White to off-white solid
4-Methoxybenzonitrile133.1557-60White crystalline powder
3-Bromo-4-hydroxybenzonitrile198.02155-159Solid

Data sourced from[5][6][7]

Table 2: Estimated TLC Rf Values on Silica Gel

CompoundEluent System (Hexane:Ethyl Acetate)Estimated Rf Value
4-Methoxybenzonitrile4:1~0.6
This compound 4:1~0.4
3-Bromo-4-hydroxybenzonitrile4:1~0.1

Note: These are estimated values based on the relative polarities of the compounds. Actual Rf values should be determined experimentally.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Prepare a TLC chamber with a 4:1 hexane:ethyl acetate eluent. Spot the crude material, and if available, the starting material and pure product as references. Develop the plate and visualize under UV light to determine the separation profile.

  • Column Preparation: Pack a glass column with silica gel as a slurry in hexane. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with a 9:1 hexane:ethyl acetate mixture. Monitor the fractions by TLC. Gradually increase the polarity of the eluent to 4:1 hexane:ethyl acetate to elute the product.

  • Fraction Collection: Collect the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of hot ethanol. Add hot water dropwise until the solution becomes cloudy. If the product precipitates, this is a good solvent system.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel into a clean flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly turbid. Add a few more drops of hot ethanol to clarify the solution. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Method cluster_end Result Crude Crude Product Column Column Chromatography Crude->Column Significant Impurities Recrystal Recrystallization Crude->Recrystal Minor Impurities Pure Pure 3-Bromo-4- methoxybenzonitrile Column->Pure Recrystal->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_TLC Start Analyze crude mixture by TLC Impurity_Check Identify spots corresponding to starting material and product Start->Impurity_Check High_Rf_Impurity Impurity has higher Rf (e.g., 4-Methoxybenzonitrile) Impurity_Check->High_Rf_Impurity Less Polar Impurity Low_Rf_Impurity Impurity has lower Rf (e.g., 3-Bromo-4-hydroxybenzonitrile) Impurity_Check->Low_Rf_Impurity More Polar Impurity Solution_High_Rf Use less polar eluent in column chromatography High_Rf_Impurity->Solution_High_Rf Solution_Low_Rf Use more polar eluent in column chromatography or perform basic wash Low_Rf_Impurity->Solution_Low_Rf

Caption: Troubleshooting logic for column chromatography based on TLC analysis.

References

Technical Support Center: Navigating Palladium Catalyst Poisoning in Reactions with Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with palladium catalyst poisoning in reactions involving benzonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of palladium catalyst deactivation when benzonitriles are present in a reaction?

A1: Palladium catalyst deactivation in the presence of benzonitriles primarily occurs through poisoning of the active catalytic sites. The nitrogen atom of the nitrile group can strongly coordinate to the palladium center, leading to the formation of inactive catalyst complexes.[1] In reactions like cyanation, excess cyanide ions are a significant source of catalyst poisoning and can deactivate all intermediates in the catalytic cycle.[1] Additionally, in hydrogenation reactions of benzonitriles, the resulting amine products or byproducts can also act as catalyst poisons.[2]

Q2: My cross-coupling reaction is sluggish or has stalled completely. How do I know if benzonitrile is poisoning my catalyst?

A2: A significant decrease in reaction rate or a complete stall, especially after an initial period of activity, can be indicative of catalyst poisoning. If your substrate or other reagents include a benzonitrile moiety, it is a potential culprit. To confirm, you can try increasing the catalyst loading in a small-scale test reaction. If the reaction proceeds, it suggests that the initial catalyst amount was insufficient to overcome the poisoning effect. Analyzing the crude reaction mixture for the formation of stable palladium-nitrile complexes can also provide evidence of poisoning.

Q3: What are the common signs of catalyst deactivation to look out for during a reaction?

A3: Common visual cues of catalyst deactivation include a change in the color of the reaction mixture, such as the formation of black precipitates, known as palladium black.[3] This indicates the agglomeration of the palladium catalyst into an insoluble and inactive form, which can be accelerated by high temperatures.[1] Other signs include a noticeable decrease in product formation over time as monitored by techniques like TLC or LC-MS.

Q4: Can impurities in my benzonitrile substrate be the cause of catalyst poisoning?

A4: Yes, impurities in starting materials and solvents can act as potent catalyst poisons.[2] Sulfur or halide-containing compounds are common culprits that can irreversibly bind to the palladium catalyst. It is crucial to use high-purity reagents and solvents to minimize this risk. If poisoning is suspected, purification of the benzonitrile substrate and other reaction components is recommended.

Q5: Are there any preventative measures I can take to avoid catalyst poisoning by benzonitriles?

A5: Several strategies can be employed to mitigate catalyst poisoning by benzonitriles:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can help protect the palladium center and reduce deactivation.[1]

  • Reagent Purity: Ensure all reagents and solvents are of high purity and are dry, as moisture can also contribute to catalyst deactivation pathways.[4]

  • Additives: In some cases, the addition of certain additives can help to stabilize the catalyst.[1]

  • Reaction Conditions: Optimizing the reaction temperature can be beneficial, as excessively high temperatures can promote catalyst decomposition.[3] Sometimes, lower temperatures for a longer duration can be advantageous.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion in a Cross-Coupling Reaction with a Benzonitrile Substrate

Possible Cause Identification Suggested Solution
Catalyst Poisoning Reaction is sluggish or stalls.Increase catalyst loading in a pilot experiment. Purify all starting materials and solvents. Consider the use of a scavenger resin to remove impurities.[2]
Inactive Catalyst No reaction from the start.Use a fresh, high-quality catalyst and ligands. Ensure proper activation of the precatalyst if required.
Inappropriate Conditions Low conversion despite active catalyst.Optimize reaction temperature, solvent, and base. For sensitive substrates, a milder base might be beneficial.

Issue 2: Catalyst Deactivation Over Multiple Catalytic Cycles

Deactivation Mechanism Observation Preventative/Remedial Action
Poisoning Decreasing yield in each subsequent cycle.Analyze the reaction mixture to identify potential poisoning species. Purify starting materials more rigorously.
Sintering Formation of visible palladium black.Avoid excessively high reaction temperatures. Use appropriate ligands to stabilize the palladium species.[3]
Leaching Loss of palladium from the support (for heterogeneous catalysts).Modify the support material or use ligands that strongly coordinate to the palladium to anchor it to the support.[3]
Fouling A dark, insoluble material coats the catalyst.Optimize reaction conditions to minimize the formation of byproducts that can lead to fouling.

Data Presentation

Table 1: Illustrative Catalyst Performance and Reusability Data in the Presence of Nitrogen-Containing Compounds

This table provides hypothetical data to illustrate the decline in catalyst performance over several cycles due to poisoning.

CatalystCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Primary Deactivation Mechanism
Pd/C 988560Poisoning by benzonitrile/amine adsorption
Pd/C with bulky ligand 979288Reduced poisoning, minor sintering
Nanoporous Pd 999897High stability, minimal deactivation[2]

Table 2: Comparative Performance of Palladium Precatalysts in Standard Cross-Coupling Reactions

This data indicates that bis(benzonitrile)palladium chloride is a highly efficient precatalyst, delivering yields and turnover numbers comparable to other widely used palladium sources.[5]

Catalyst/PrecatalystReaction TypeSubstratesYield (%)Turnover Number (TON)
Bis(benzonitrile)palladium chloride Suzuki-Miyaura4-Bromotoluene, Phenylboronic acid969600
Palladium(II) Acetate Suzuki-Miyaura4-Bromotoluene, Phenylboronic acid949400
Bis(benzonitrile)palladium chloride HeckIodobenzene, Styrene951900
Palladium(II) Acetate HeckIodobenzene, Styrene931860

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration after Poisoning by Nitrogen-Containing Compounds

This protocol is adapted for the regeneration of a palladium catalyst where deactivation is suspected to be due to poisoning by nitrogen-containing species like benzonitriles or their amine derivatives.[6]

  • Catalyst Recovery: After the reaction, recover the catalyst from the reaction mixture. For heterogeneous catalysts like Pd/C, this can be done by filtration.

  • Solvent Washing: Wash the recovered catalyst with a solvent such as chloroform.

  • Acidic Wash: Prepare a mixture of chloroform and glacial acetic acid. Suspend the catalyst in this mixture and stir at 60 °C for 1 hour.[6]

  • Rinsing: Filter the catalyst and wash it thoroughly with absolute ethanol to remove any residual acid and organic compounds.

  • Drying: Dry the catalyst under vacuum for 6 hours before reuse.

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

This is a general method for regenerating a deactivated Pd/C catalyst.

  • Initial Wash: Wash the inactivated Pd/C catalyst with deionized water 2-3 times, using centrifugation for separation.

  • Methanol Wash: Wash the catalyst with methanol 2-3 times, again using centrifugation.

  • Reduction: Treat the catalyst with a reducing agent (e.g., hydrazine hydrate or formaldehyde).

  • Final Rinsing: Wash the catalyst with methanol 1-2 times, followed by deionized water 1-2 times, using centrifugation to separate the catalyst after each wash.

  • Dewatering: Perform a final centrifugal dewatering step to remove excess water. The regenerated catalyst should have recovered a significant portion of its original activity.[7]

Visualizations

cluster_0 Catalyst Poisoning by Benzonitrile Active_Catalyst Active Pd(0) or Pd(II) Catalyst Coordination Coordination of Nitrile to Pd Active_Catalyst->Coordination Benzonitrile Benzonitrile (R-CN) Benzonitrile->Coordination Inactive_Complex Inactive Pd-Nitrile Complex Coordination->Inactive_Complex Strong Adsorption

Mechanism of Palladium Catalyst Poisoning by Benzonitrile.

cluster_1 Troubleshooting Workflow for Low Reaction Yield Start Low or No Product Yield Check_Catalyst Is the catalyst active? (Use a fresh batch for comparison) Start->Check_Catalyst Check_Poisoning Suspect catalyst poisoning? Check_Catalyst->Check_Poisoning Yes Optimize Optimize reaction conditions (Temperature, Ligand, Base) Check_Catalyst->Optimize No Purify Purify starting materials and solvents Check_Poisoning->Purify Yes Purify->Optimize Regenerate Regenerate or replace catalyst Optimize->Regenerate Still low yield Success Reaction Successful Optimize->Success Yield improves Regenerate->Success

A logical workflow for troubleshooting low-yielding reactions.

cluster_2 Catalyst Deactivation Pathways Active Active Catalyst Poisoning Poisoning (e.g., Benzonitrile Adsorption) Active->Poisoning Sintering Sintering (Thermal Agglomeration) Active->Sintering Leaching Leaching (Metal Dissolution) Active->Leaching Fouling Fouling (Coke/Polymer Deposition) Active->Fouling Deactivated Deactivated Catalyst Poisoning->Deactivated Sintering->Deactivated Leaching->Deactivated Fouling->Deactivated

Common pathways for palladium catalyst deactivation.

References

Conditions to avoid hydrolysis of the nitrile group during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on preventing the unwanted hydrolysis of nitrile groups during chemical synthesis. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for robust and selective reactions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is a nitrile group susceptible to hydrolysis?

A1: Nitrile groups are generally stable but can be hydrolyzed to either primary amides or carboxylic acids.[1] This reaction typically requires heating under either acidic or basic conditions.[1][2][3] The hydrolysis occurs in two stages: first to the amide, which can then be further hydrolyzed to a carboxylic acid or its corresponding salt.[1][3][4][5] Vigorous conditions, such as refluxing with strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH), will generally drive the reaction to completion, yielding the carboxylic acid.[1][6][7]

Q2: My target molecule is an amide. How can I prevent the hydrolysis from proceeding to the carboxylic acid?

A2: To selectively stop the hydrolysis at the amide stage, careful control of reaction conditions is critical.[8][9] Since amides can hydrolyze more readily than nitriles under harsh conditions, achieving high selectivity can be challenging.[1] Key strategies include:

  • Milder Basic Conditions: Using a base like NaOH or KOH with carefully controlled heating can yield the amide.[1][10] However, the reaction must be monitored closely to prevent over-hydrolysis.[10]

  • Alkaline Peroxide Method: A widely used and effective method involves the use of alkaline hydrogen peroxide (e.g., H₂O₂ with NaOH or K₂CO₃), which is often mild and selective for amide formation.[1][8][9][10]

  • Metal Catalysis: Certain transition metal catalysts, for example, those based on platinum, can facilitate the selective hydration of nitriles to amides under mild and neutral conditions, showing excellent tolerance for other functional groups.[1][11]

  • Anhydrous Hydration: Methods using aldoximes as a water source with a catalyst like Wilkinson's catalyst enable the hydration of nitriles to amides under neutral, anhydrous conditions. This is particularly useful for substrates containing other hydrolytically sensitive groups.[1]

Q3: My molecule contains other sensitive functional groups, such as an ester. How can I selectively hydrolyze the ester without affecting the nitrile?

A3: Achieving chemoselectivity is a primary concern in such cases. For the saponification (hydrolysis) of an ester in the presence of a nitrile, standard conditions like using NaOH or KOH in an aqueous alcohol solution at lower temperatures can often be effective.[1] The nitrile group is generally less reactive under these milder basic conditions. However, it is crucial to optimize the equivalents of base, temperature, and reaction time, as higher temperatures and water concentrations can lead to competing nitrile hydrolysis.[1]

Q4: Should I use a protecting group for the nitrile?

A4: The use of "protecting groups" for nitriles is not as common as for functional groups like alcohols or amines because the nitrile group is relatively stable under many reaction conditions.[1][12] The more common approach is to choose chemoselective reaction conditions that do not affect the nitrile group.[1] For example, if a reduction is needed elsewhere in the molecule, a selective reducing agent that does not react with nitriles would be the preferred choice.[13]

Q5: How do different reaction conditions impact the yield of the desired product?

A5: The choice of reaction conditions is critical for maximizing the yield of either the amide or the carboxylic acid. Vigorous conditions, such as prolonged heating at high temperatures with strong acids or bases, favor the formation of the carboxylic acid.[6] To isolate the amide, milder conditions are necessary.[6][14] For instance, basic hydrolysis under manageable heat can yield the amide, while more vigorous reflux will push the reaction toward the carboxylate.[14] In acidic conditions, isolating the amide is very difficult as it is typically just an intermediate.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Complete hydrolysis to carboxylic acid instead of amide. Reaction conditions are too harsh (high temperature, strong acid/base, prolonged reaction time).Switch to milder conditions. For basic hydrolysis, lower the temperature and monitor the reaction carefully.[6][10] Consider using the alkaline hydrogen peroxide method for better selectivity.[1][10]
Low or no conversion of the nitrile. Reaction conditions are too mild or the reaction time is too short. The nitrile may be sterically hindered.Increase the temperature or reaction time cautiously. For hindered nitriles, consider using a platinum(II) catalyst with a secondary phosphine oxide ligand, which is effective even for hindered substrates.[11]
Formation of side products due to reaction with other functional groups. Lack of chemoselectivity in the chosen reaction conditions.For molecules with acid- or base-sensitive groups, utilize neutral reaction conditions. Platinum-catalyzed hydration is an excellent option as it is selective and works well for sensitive substrates.[11]
Difficulty in isolating the amide product. The amide is further hydrolyzing during workup.Ensure the workup procedure is non-hydrolytic. Avoid strongly acidic or basic aqueous solutions if the amide is sensitive.

Quantitative Data Summary

Table 1: General Conditions for Nitrile Hydrolysis

Product Conditions Reagents Typical Temperature Notes
Carboxylic Acid AcidicDilute HCl or H₂SO₄RefluxGenerally proceeds to completion.[3][6][7]
BasicNaOH or KOH in aqueous alcoholRefluxForms a carboxylate salt, which requires acidification to yield the carboxylic acid.[3][5][7]
Amide BasicNaOH or KOHMild HeatingRequires careful monitoring to prevent over-hydrolysis.[10][15]
Alkaline PeroxideH₂O₂ with NaOH, KOH, or K₂CO₃MildA mild and selective method.[1][10]
Metal-CatalyzedPt(II) catalyst with SPO ligand80 °C (can occur at RT)Neutral conditions, high selectivity, good for sensitive substrates.[11]

Visualized Workflows and Mechanisms

G General Pathway of Nitrile Hydrolysis cluster_conditions1 Milder Conditions cluster_conditions2 Harsher Conditions Nitrile R-C≡N Nitrile Amide R-CONH₂ Amide Nitrile->Amide Hydration (H₂O) CarboxylicAcid R-COOH Carboxylic Acid Amide->CarboxylicAcid Hydrolysis (H₂O)

Caption: General pathway of nitrile hydrolysis.

G Decision Workflow for Avoiding Nitrile Hydrolysis Start Is the nitrile group intended to react? OtherReaction Perform another reaction (e.g., reduction, addition) Start->OtherReaction No HydrolysisDesired Hydrolysis of Nitrile Desired Start->HydrolysisDesired Yes AvoidHydrolysis Need to avoid nitrile hydrolysis OtherReaction->AvoidHydrolysis SensitiveGroups Are other functional groups present and sensitive? AvoidHydrolysis->SensitiveGroups ChooseNonHydrolytic Choose non-hydrolytic conditions (e.g., anhydrous reagents, neutral pH, low temperature) SensitiveGroups->ChooseNonHydrolytic Yes StandardConditions Standard conditions may be acceptable, but monitor for side reactions SensitiveGroups->StandardConditions No TargetProduct What is the target product? HydrolysisDesired->TargetProduct Amide Target: Amide TargetProduct->Amide Amide CarboxylicAcid Target: Carboxylic Acid TargetProduct->CarboxylicAcid Carboxylic Acid MildConditions Use mild, selective conditions: - Alkaline H₂O₂ - Metal catalysis - Controlled basic hydrolysis Amide->MildConditions HarshConditions Use harsh conditions: - Strong acid (e.g., HCl) + heat - Strong base (e.g., NaOH) + heat CarboxylicAcid->HarshConditions

Caption: Decision workflow for managing nitrile reactivity.

G Mechanism of Acid-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH₂⁺)=NH ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid R-C(OH)=NH (Imidic Acid) Intermediate1->ImidicAcid - H⁺ ProtonatedAmide R-C(OH)=N⁺H₂ ImidicAcid->ProtonatedAmide + H⁺ (Tautomerization) Amide R-CONH₂ ProtonatedAmide->Amide - H⁺ ... ... Amide->... Further Hydrolysis to R-COOH

Caption: Acid-catalyzed nitrile hydrolysis mechanism.

G Mechanism of Base-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nitrile->Intermediate1 + OH⁻ ImidicAcidAnion R-C(OH)=N⁻ Intermediate1->ImidicAcidAnion + H₂O - OH⁻ Amide R-CONH₂ ImidicAcidAnion->Amide + H₂O (Tautomerization) - OH⁻ ... ... Amide->... Further Hydrolysis to R-COO⁻

Caption: Base-catalyzed nitrile hydrolysis mechanism.

Key Experimental Protocols

Protocol 1: Selective Hydration of a Nitrile to an Amide using Alkaline Peroxide

This method is effective for the selective conversion of nitriles to primary amides while minimizing the formation of the carboxylic acid by-product.

Materials:

  • Nitrile substrate

  • Ethanol (EtOH) or Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Deionized water

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the nitrile substrate in a suitable solvent like ethanol.

  • Add the aqueous sodium hydroxide solution to the mixture.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add hydrogen peroxide solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.

  • Concentrate the mixture under reduced pressure to remove the alcohol solvent.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude amide.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Platinum-Catalyzed Selective Hydration of a Nitrile to an Amide

This protocol is particularly useful for substrates with acid- or base-sensitive functional groups, as it proceeds under neutral conditions.[11]

Materials:

  • Nitrile substrate

  • Platinum(II) catalyst (e.g., PtCl₂(cod))

  • Secondary phosphine oxide (SPO) ligand (e.g., dimethylphosphine oxide)

  • Solvent (e.g., 1,4-dioxane or toluene)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

  • In a reaction vessel, combine the platinum catalyst and the secondary phosphine oxide ligand in the chosen solvent under an inert atmosphere.

  • Add the nitrile substrate to the mixture.

  • Add degassed water to the reaction.

  • Heat the mixture to the desired temperature (e.g., 80 °C) and stir under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, perform a suitable aqueous workup and extraction with an organic solvent.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product if necessary.

Protocol 3: General Procedure for Basic Hydrolysis of a Nitrile to a Carboxylic Acid

This protocol describes the complete hydrolysis of a nitrile to a carboxylic acid using a strong base.

Materials:

  • Nitrile substrate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-20%)

  • Hydrochloric acid (HCl, e.g., 1N or concentrated) for acidification

  • Dichloromethane (DCM) or other suitable extraction solvent

Procedure: [16]

  • Dissolve the nitrile (1 eq.) in MeOH or EtOH (approx. 10 volumes).

  • Add the aqueous NaOH or KOH solution (approx. 2 volumes).

  • Heat the mixture to reflux (e.g., 60-100 °C) and stir for several hours (e.g., 16 h or until completion).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove the alcohol.

  • Dilute the residue with water and wash with an organic solvent (e.g., DCM) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a low pH (e.g., pH 2-3) with HCl. The carboxylic acid may precipitate at this stage.

  • Extract the acidified aqueous layer with DCM or another suitable organic solvent.

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization.

References

Thin-layer chromatography (TLC) visualization techniques for benzonitrile compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the visualization of benzonitrile and related compounds using thin-layer chromatography (TLC).

Section 1: Frequently Asked Questions (FAQs)

Q1: How can I visualize benzonitrile on a TLC plate?

A1: Benzonitrile is an aromatic compound, making it inherently UV-active.[1] The primary and most straightforward method for visualization is by using a short-wave (254 nm) UV lamp.[2][3] Additionally, chemical stains such as iodine vapor or potassium permanganate can be used.[2]

Q2: Is benzonitrile UV-active?

A2: Yes. Due to its aromatic benzene ring, benzonitrile possesses a conjugated π-system that absorbs short-wave UV light (254 nm).[1] On TLC plates containing a fluorescent indicator (e.g., F₂₅₄), benzonitrile will appear as a dark spot against a glowing green background.[3][4]

Q3: What are the best chemical stains for visualizing benzonitrile compounds?

A3:

  • Iodine (I₂): A good general, semi-destructive stain. Iodine vapor forms colored complexes with many organic compounds, particularly those with aromatic rings or unsaturation, and will produce yellow-brown spots.[2][5]

  • Potassium Permanganate (KMnO₄): A destructive stain that is highly effective for visualizing compounds that can be oxidized.[6] While the nitrile group itself is relatively inert, impurities or degradation products with oxidizable functional groups (like alcohols or aldehydes) will appear as yellow-to-brown spots on a purple background.[7]

Q4: Can I use a p-anisaldehyde or vanillin stain for benzonitrile?

A4: While p-anisaldehyde and vanillin are excellent, versatile stains, they are generally less sensitive to aromatic compounds that lack other functional groups.[8][9] They react best with nucleophilic groups like aldehydes, ketones, and alcohols.[2] Visualization of benzonitrile may be faint unless other reactive functional groups are present on the molecule.

Section 2: Visualization Techniques and Protocols

Choosing the correct visualization method is critical for accurate analysis. The following table summarizes the most common techniques for benzonitrile.

Table 1: Comparison of TLC Visualization Techniques for Benzonitrile

TechniquePrincipleAppearance of SpotTypeSensitivity & Selectivity
UV Light (254 nm) Quenching of fluorescence on an F₂₅₄ TLC plate.Dark spot on a green fluorescent background.[2]Non-destructiveHigh sensitivity for aromatic and conjugated compounds.[5]
Iodine (I₂) Chamber Formation of a colored complex with the analyte.[5]Yellow-brown spot on a light brown background.[2]Semi-destructive (spots fade over time).Good for aromatic and unsaturated compounds.[10]
Potassium Permanganate (KMnO₄) Dip Oxidation of the analyte by MnO₄⁻.[6]Yellow or brown spot on a purple background.[7]DestructiveHigh sensitivity for oxidizable groups (alkenes, alcohols, aldehydes).
Experimental Protocols

Protocol 1: UV Light Visualization

  • After developing and thoroughly drying the TLC plate, place it under a short-wave (254 nm) UV lamp.

  • Observe the plate for dark spots, which indicate the presence of UV-active compounds like benzonitrile.[2]

  • Lightly circle the spots with a pencil, as they will disappear once the UV light is removed.[5]

Protocol 2: Iodine Chamber Visualization

  • In a fume hood, place a few crystals of solid iodine into a sealed chamber (a beaker with a watch glass or a screw-cap jar works well).[2] Allow a few minutes for the iodine vapor to saturate the chamber.

  • Place the developed, dry TLC plate into the chamber using forceps and seal it.[11]

  • Monitor the plate. Spots should appear as yellow-brown within a few seconds to several minutes.[11]

  • Remove the plate and immediately circle the spots with a pencil, as the iodine stain is not permanent and will fade over time.

Protocol 3: Potassium Permanganate Staining

  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[7] Store the solution in a sealed container.

  • Staining: In a fume hood, hold the dry TLC plate with forceps and quickly dip it into the permanganate solution.

  • Remove the plate, let the excess stain drip off for a few seconds, and wipe the back with a paper towel.[2]

  • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against the purple background.[6]

Section 3: Troubleshooting Guide

Caption: A standard workflow for performing Thin-Layer Chromatography (TLC).

Problem: No spots are visible on the TLC plate.

This is a common issue with several potential causes. Use the following diagnostic chart to identify the solution.

Troubleshooting_No_Spots

Caption: A decision tree for diagnosing the absence of spots in TLC analysis.

Problem: The spots are streaking or tailing.

  • Possible Cause 1: Sample Overload. The concentration of the spotted sample is too high.

    • Solution: Dilute the sample solution before spotting.[12] Streaking can occur if the sample is too concentrated.[13]

  • Possible Cause 2: Highly Polar Compound or Interaction. The compound is interacting too strongly with the silica gel (the stationary phase).

    • Solution: For acid-sensitive compounds, consider adding a small amount (0.1-2.0%) of triethylamine or ammonia to the mobile phase.[14] For base-sensitive compounds, add a trace of acetic or formic acid.[14]

  • Possible Cause 3: Inappropriate Solvent System. The polarity of the mobile phase may not be suitable for the compound.

    • Solution: Adjust the polarity of the solvent system.[13]

Problem: The Rf value is too high (spots near the solvent front) or too low (spots near the baseline).

  • Cause (Rf too high): The mobile phase is too polar, causing the compound to travel with the solvent front.

    • Solution: Decrease the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of hexane.[14]

  • Cause (Rf too low): The mobile phase is not polar enough to move the compound from the baseline.

    • Solution: Increase the polarity of the mobile phase.[15] For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[14] An optimal Rf value for good separation is often considered to be around 0.3.[16]

Problem: The UV spots and the stained spots are different sizes.

  • Explanation: This is not uncommon. UV visualization depends on the compound's ability to absorb UV light, while chemical staining depends on a chemical reaction.[2] A UV-active chromophore might be a small part of a larger molecule that reacts with a stain, or vice-versa. Always consider both results for a complete analysis. It is good practice to use at least two visualization techniques.[1]

References

Strategies for scaling up the synthesis of 3-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Bromo-4-methoxybenzonitrile. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate the successful and scalable production of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material - Inactive brominating agent (e.g., old or improperly stored NBS).- Insufficient reaction temperature.- Poor quality starting material or solvent.- Use freshly opened or purified N-Bromosuccinimide (NBS).- Ensure the reaction temperature is maintained at the optimal level (e.g., 0°C to room temperature for bromination).- Use pure, dry solvents and verify the purity of the starting material.
Formation of multiple products (observed by TLC/GC-MS) - Over-bromination: The highly activated aromatic ring can lead to the formation of di-bromo products.[1][2]- Isomer formation: Bromination may occur at other positions on the aromatic ring.[1]- Control stoichiometry: Use a precise 1:1 to 1.05:1 molar ratio of the brominating agent to the starting material.[1]- Slow addition: Add the brominating agent portion-wise or as a solution dropwise over an extended period to maintain a low concentration.[1]- Lower reaction temperature: Conduct the reaction at a lower temperature (e.g., 0°C) to improve selectivity.[1]
Product is an oil or fails to crystallize - Presence of impurities that inhibit crystallization.- Incorrect solvent for recrystallization.- Purify the crude product using column chromatography on silica gel before attempting recrystallization.- Perform a solvent screen to find a suitable recrystallization solvent or solvent system.
Hydrolysis of the nitrile group - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Low yield after purification - Product loss during workup and extraction.- Inefficient purification method.- Ensure proper phase separation during extraction and minimize transfers.- Optimize column chromatography conditions (e.g., solvent system, silica to crude product ratio).- For recrystallization, use the minimum amount of hot solvent and allow for slow cooling to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is the direct electrophilic bromination of 4-methoxybenzonitrile using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or a halogenated solvent.[1] This method is generally high-yielding and avoids the use of more hazardous reagents like elemental bromine.

Q2: What are the primary side products to expect during the bromination of 4-methoxybenzonitrile?

A2: The primary side products are typically di-brominated species and other positional isomers.[1] Due to the activating nature of the methoxy group, a second bromination can occur. Additionally, while the 3-position is electronically favored, small amounts of other isomers may form.[1]

Q3: How can I effectively monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] This allows for tracking the consumption of the starting material and the formation of the desired product and any byproducts.

Q4: What is the best method for purifying the final product?

A4: Purification can typically be achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[1] This is effective in separating the desired product from unreacted starting material and isomeric byproducts. Recrystallization from a suitable solvent can be employed as a final step to obtain a highly pure product.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, an alternative route involves the alkylation of 3-bromo-4-hydroxybenzonitrile with a methylating agent. This can be a viable option if 3-bromo-4-hydroxybenzonitrile is a more readily available or cost-effective starting material.

Experimental Protocols

Protocol 1: Bromination of 4-methoxybenzonitrile using NBS

This protocol describes the synthesis of this compound via the direct bromination of 4-methoxybenzonitrile.

Materials:

  • 4-methoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzonitrile (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains at 0°C.[1]

  • Allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[1]

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[1]

Protocol 2: Alkylation of 3-bromo-4-hydroxybenzonitrile

This protocol outlines the synthesis of this compound starting from 3-bromo-4-hydroxybenzonitrile.

Materials:

  • 3-bromo-4-hydroxybenzonitrile

  • Dimethyl sulfate or Iodomethane

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-bromo-4-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate or iodomethane (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and their impact on yield for the synthesis of this compound and analogous reactions. Optimization for specific scales and equipment is recommended.

ParameterValue RangeEffect on Yield and PurityScale-Up Consideration
Bromination Temperature 0°C to Room TempLower temperatures generally improve regioselectivity and reduce the formation of over-brominated byproducts.[1]Maintaining a low and consistent temperature in a large reactor can be challenging and may require a jacketed reactor with efficient cooling.
NBS Stoichiometry 1.0 - 1.2 eqA slight excess of NBS ensures complete conversion of the starting material, but a large excess can lead to di-bromination.[1]Accurate dosing of solids on a large scale is critical. Consider adding NBS as a solution to improve accuracy.
Reaction Time (Bromination) 1 - 4 hoursLonger reaction times may be needed for complete conversion at lower temperatures. Monitor by TLC or GC-MS to avoid prolonged reaction times that could lead to side products.[1]Mixing efficiency becomes more critical at scale to ensure uniform reaction progress.
Alkylation Temperature Room Temp to RefluxHigher temperatures increase the reaction rate but may also lead to side reactions.Exothermic nature of the alkylation reaction needs to be managed with appropriate cooling capacity.
Typical Yield (Bromination) 75 - 90%Highly dependent on reaction conditions and purification efficiency.Process optimization is key to maintaining high yields at scale.
Typical Yield (Alkylation) ~89%Good yields are generally achievable with this method.[3]Efficient filtration of inorganic salts is a key step for large-scale production.

Visualizations

experimental_workflow Experimental Workflow for Bromination of 4-methoxybenzonitrile cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 4-methoxybenzonitrile in anhydrous acetonitrile cool Cool to 0°C start->cool add_nbs Add NBS portion-wise cool->add_nbs react Stir at 0°C for 1-3h add_nbs->react quench Quench with Na2S2O3 react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Hexane/Ethyl Acetate) concentrate->chromatography product Pure this compound chromatography->product troubleshooting_logic Troubleshooting Logic for Low Yield cluster_incomplete Troubleshoot Incomplete Conversion cluster_complete Troubleshoot Post-Reaction Issues start Low Yield Observed check_conversion Check Reaction Conversion (TLC/GC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High reagent_quality Verify Reagent Quality (NBS, Solvent) incomplete->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time) incomplete->reaction_conditions workup_loss Review Work-up Procedure (Extraction, Washes) complete->workup_loss purification_loss Optimize Purification (Chromatography, Recrystallization) complete->purification_loss

References

Technical Support Center: Automated Synthesis of 3-Bromo-4-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing automated systems for the synthesis and optimization of 3-Bromo-4-methoxybenzonitrile and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the automated synthesis process.

Question Answer and Troubleshooting Steps
Issue: Low or no product yield in the palladium-catalyzed cyanation step. Potential Cause 1: Catalyst Deactivation. Palladium catalysts are susceptible to poisoning by excess cyanide ions.[1][2] Solution:Use a less soluble cyanide source: Zinc cyanide (Zn(CN)₂) is often preferred as its lower solubility helps maintain a low concentration of free cyanide in the solution.[2][3] • Employ a cyanide transfer agent: Agents like K₄[Fe(CN)₆] can be used as a safer and effective cyanide source.[2] • Optimize catalyst and ligand: Palladacycle precatalysts can be more effective than simple Pd sources like Pd(OAc)₂ which require in-situ activation.[2] Potential Cause 2: Incomplete Reaction. Solution:Increase Reaction Temperature/Time: Automated systems can systematically screen higher temperatures and longer residence times. Typical temperatures for these reactions range from 100-140 °C.[3][4] • Ensure Inert Atmosphere: Oxygen can degrade the catalyst. Ensure the automated platform maintains a strict nitrogen or argon atmosphere.
Issue: Formation of multiple spots on TLC/HPLC during the bromination step. Potential Cause 1: Over-bromination. The methoxy group is strongly activating, making the aromatic ring susceptible to multiple brominations, resulting in dibromo-derivatives.[4][5] Solution:Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent (e.g., N-Bromosuccinimide, NBS) to the 4-methoxybenzonitrile substrate.[5] • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity and reduce the rate of side reactions.[5] • Slow Reagent Addition: Program the automated system to add the brominating agent portion-wise or as a dilute solution over an extended period.[4][5] Potential Cause 2: Formation of Isomeric Byproducts. While the 3-position is electronically favored, small amounts of other isomers (e.g., 5-bromo) may form.[5] Solution:Optimize Solvent and Temperature: Systematically screen different solvents (e.g., acetonitrile, dichloromethane) and temperatures to enhance regioselectivity.[4]
Issue: Inconsistent results between automated runs. Potential Cause 1: Inaccurate Reagent Dispensing. Robotic liquid handlers may have calibration errors, especially with viscous liquids or slurries. Solution:Perform Regular Calibration: Calibrate liquid handlers for all reagents and solvents used in the workflow. • Check for Clogs: Ensure dispensing needles and tubing are clear of any precipitates. Potential Cause 2: Poor Temperature or Mixing Control. Solution:Verify Temperature Probes: Ensure temperature sensors are calibrated and correctly placed. • Optimize Stirring Rate: Inadequate mixing can lead to localized concentration gradients and poor reproducibility. Define and maintain a consistent stirring rate for all runs.
Issue: Presence of hydrolysis byproducts (amide or carboxylic acid). Potential Cause: Water in the reaction mixture. The nitrile group can hydrolyze to an amide or carboxylic acid, especially under acidic or basic conditions if water is present.[5] Solution:Use Anhydrous Solvents: Ensure all solvents are properly dried before use.[4] • Maintain Inert Atmosphere: A dry inert atmosphere (N₂ or Ar) will prevent atmospheric moisture from entering the reaction vessels.

Frequently Asked Questions (FAQs)

Question Answer
What is the typical two-step synthetic route for this compound? The synthesis generally involves: 1. Palladium-Catalyzed Cyanation: 1-Bromo-4-methoxynaphthalene is converted to 4-methoxy-1-naphthonitrile.[4] 2. Electrophilic Bromination: 4-methoxy-1-naphthonitrile is then brominated, typically with N-Bromosuccinimide (NBS), to yield the final product.[4]
How can an automated platform accelerate the optimization of this synthesis? Automated systems enable high-throughput experimentation and data collection.[6][7] They can rapidly screen a wide range of variables (e.g., catalysts, ligands, solvents, temperatures, stoichiometry) and use algorithms to identify optimal conditions with minimal manual intervention, saving significant time and resources.[8][9]
What analytical techniques should be integrated with the automated system? For real-time or near-real-time analysis, integrating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is crucial. This allows the system to quantify starting material, product, and byproducts, providing the necessary data for optimization algorithms.[10] In-line NMR spectroscopy is also an advanced option for detailed mechanistic studies.[11]
How do I purify the final product and remove common side products? Column chromatography on silica gel is the most effective method.[5] A solvent gradient, typically starting with a non-polar solvent like hexanes and gradually increasing polarity with ethyl acetate, will separate the desired monobromo product from less polar dibromo byproducts and more polar unreacted starting material.[5]
What are the main safety concerns when handling cyanide sources? Cyanide salts like KCN and NaCN are highly toxic.[3] Zinc cyanide (Zn(CN)₂) is less hazardous but still poses a significant risk.[2] A much safer alternative is potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive that can serve as an effective cyanide source in palladium-catalyzed reactions.[2][4] All manipulations should be done in a well-ventilated fume hood.

Data Presentation: Reaction Parameter Optimization

Table 1: Optimization of Palladium-Catalyzed Cyanation of 1-Bromo-4-methoxynaphthalene

Run Pd Catalyst (mol%) Cyanide Source Solvent Temp (°C) Time (h) Yield of 4-methoxy-1-naphthonitrile (%)
1Pd(OAc)₂ (1%)K₄[Fe(CN)₆]DMAC120885
2Pd(OAc)₂ (1%)Zn(CN)₂DMF120878
3P1 Precatalyst (0.5%)K₄[Fe(CN)₆]DMAC120692
4P1 Precatalyst (0.5%)K₄[Fe(CN)₆]DMAC100888

Note: Data is representative and based on typical outcomes for palladium-catalyzed cyanation reactions.[2][4]

Table 2: Optimization of Bromination of 4-methoxy-1-naphthonitrile

Run Brominating Agent Equivalents Solvent Temp (°C) Yield of 3-Bromo Isomer (%) Dibromo Byproduct (%)
1NBS1.2CH₂Cl₂257515
2NBS1.05CH₂Cl₂25828
3NBS1.05ACN091< 2
4Br₂1.05ACN/H₂O0856

Note: Data is representative. Lower temperatures and precise stoichiometry are key to minimizing over-bromination.[4][5]

Experimental Protocols

Protocol 1: Automated Palladium-Catalyzed Cyanation This protocol describes the synthesis of the intermediate, 4-methoxy-1-naphthonitrile.

  • Reactor Preparation: An array of reaction vials in the automated synthesizer is dried and purged with argon.

  • Reagent Stock Preparation:

    • A solution of 1-bromo-4-methoxynaphthalene in anhydrous dimethylacetamide (DMAC).

    • A suspension of potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 eq) and Palladium(II) Acetate (Pd(OAc)₂) (0.01 eq) in anhydrous DMAC.

  • Automated Dispensing: The robotic platform dispenses the substrate solution and the catalyst/cyanide source suspension into each reaction vial according to the predefined experimental design.

  • Reaction Execution: The vials are sealed and transferred to the heating block. The reaction mixture is stirred at 120 °C for 5-10 hours.[4]

  • Work-up and Quenching: Upon completion, the reactor cools the vials to room temperature. Ethyl acetate is added, followed by water to quench the reaction and dissolve inorganic salts. The system can then perform an automated liquid-liquid extraction.

  • Sampling and Analysis: An aliquot of the organic layer is automatically sampled and injected into an online HPLC system to determine yield and purity.

Protocol 2: Automated Electrophilic Bromination This protocol details the synthesis of the final product, this compound.

  • Reactor Preparation: Reaction vials are dried, protected from light, and purged with argon.

  • Reagent Stock Preparation:

    • A solution of 4-methoxy-1-naphthonitrile (1.0 eq) in anhydrous acetonitrile (ACN).

    • A solution of N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous ACN.

  • Automated Dispensing and Cooling: The platform dispenses the substrate solution into each vial and cools the array to 0 °C in a cooling block.

  • Reaction Execution: The NBS solution is added portion-wise by the liquid handler over 30 minutes to the stirred solution, maintaining the temperature at 0 °C.[4] The reaction is allowed to stir for 1-2 hours at 0 °C, then warmed to room temperature for an additional 2-4 hours.

  • Work-up and Quenching: The reaction is quenched by the automated addition of a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Analysis: The product is extracted with ethyl acetate. The organic layer is automatically sampled for HPLC analysis to determine conversion, selectivity, and yield.

Visualizations

Automated_Optimization_Workflow cluster_setup Phase 1: Setup cluster_execution Phase 2: Automated Execution cluster_analysis Phase 3: Analysis & Decision cluster_output Phase 4: Outcome start_end start_end process process data data decision decision feedback feedback A Define Design Space (Temp, Conc, Stoich.) B Automated Experiment (DoE Protocol) A->B Input Parameters C In-situ / Online Analysis (HPLC, NMR) B->C Reaction Output D Process Data & Build Model C->D Raw Data E Optimum Found? D->E Model Prediction E->F No G Report Optimal Conditions E->G Yes F->B Iterate Troubleshooting_Logic problem problem check check cause cause solution solution A Low Yield or Purity Issue B Analyze Crude Mixture (TLC/HPLC) A->B C Multiple Spots / Byproducts? B->C D Mainly Unreacted Starting Material? C->D No E Over-bromination (Dibromo products) C->E Yes F Isomeric Products C->F Yes G Hydrolysis Products C->G Yes D->A No, Product looks impure but converted K Incomplete Reaction D->K Yes H • Lower Temp • Control Stoichiometry • Slow Addition E->H I • Screen Solvents • Lower Temperature F->I J • Use Anhydrous Solvents • Maintain Inert Gas G->J L • Increase Time / Temp • Check Catalyst Activity K->L

References

Technical Support Center: Managing Reductive Dehalogenation Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reductive dehalogenation byproducts during chemical synthesis.

Troubleshooting Guides

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common side reaction in many synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. This unwanted reaction can significantly lower the yield of the desired product and complicate purification. The following tables provide a guide to troubleshooting and minimizing this byproduct in various common reactions.

Suzuki-Miyaura Coupling

Issue: Significant formation of dehalogenated arene byproduct.

Potential Cause Recommendation Rationale
Strong Base Switch from strong alkoxide bases (e.g., NaOEt, KOtBu) to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.Strong alkoxide bases can act as hydride donors, generating palladium-hydride species that lead to hydrodehalogenation. Carbonates and phosphates are less likely to be a source of hydrides.[1]
High Reaction Temperature Lower the reaction temperature.High temperatures can promote the undesired dehalogenation pathway.[1]
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Extended reaction times can lead to increased byproduct formation.[1]
Catalyst System Screen different phosphine ligands. The electronic and steric properties of the ligand influence the relative rates of cross-coupling versus dehalogenation.The ligand can affect the stability of catalytic intermediates and the rate of reductive elimination.
Solvent Use anhydrous solvents.Some solvents can act as a source of hydrogen.
Aryl Halide Reactivity Be aware that aryl iodides have a higher propensity for dehalogenation than aryl bromides or chlorides.The C-I bond is weaker and more susceptible to cleavage.
Unprotected N-H in Heterocycles Protect the nitrogen atom of pyrrole or other N-H containing heterocycles.Unprotected N-H groups in substrates like bromopyrroles can lead to significant dehalogenation.[2]
Heck Coupling

Issue: Formation of hydrodehalogenation byproduct alongside the desired substituted alkene.

Potential Cause Recommendation Rationale
High Reaction Temperature Attempt the reaction at a lower temperature. Consider using microwave irradiation to potentially lower the bulk temperature and shorten reaction time.Heck reactions are often run at elevated temperatures, which can favor dehalogenation.
Base and Solvent Combination Screen different combinations of bases and solvents.The choice of base and solvent can significantly influence the extent of dehalogenation.
Ligand-to-Palladium Ratio Optimize the ligand-to-palladium ratio.High ligand-to-palladium ratios can sometimes inhibit the desired Heck reaction.
Sonogashira Coupling

Issue: Dehalogenation of the aryl halide competing with C-C bond formation.

Potential Cause Recommendation Rationale
Amine Base as Hydride Source If using amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to an inorganic base such as K₂CO₃ or Cs₂CO₃.Amine bases can sometimes be a source of hydrides, leading to dehalogenation.
Oxygen in the Reaction Mixture Ensure the reaction is performed under a strictly inert atmosphere.Oxygen can promote the homocoupling of the terminal alkyne, a common side reaction that can be accompanied by dehalogenation.
Catalyst System Consider using a copper-free Sonogashira protocol.While standard conditions use a copper(I) co-catalyst, copper-free conditions can be effective and may reduce side reactions.

Frequently Asked Questions (FAQs)

Q1: What is reductive dehalogenation and why is it a problem in synthesis?

A1: Reductive dehalogenation is a side reaction where a halogen atom on a molecule is replaced by a hydrogen atom. In the context of cross-coupling reactions, this leads to the formation of an undesired arene or alkene byproduct, consuming the starting material and reducing the yield of the intended product. Furthermore, the structural similarity between the dehalogenated byproduct and the starting material or product can make purification challenging.[1]

Q2: How can I detect and quantify reductive dehalogenation byproducts?

A2: Several analytical techniques can be used to identify and quantify these byproducts:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the halogenated starting material.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated compound.[1] GC-MS is a highly sensitive method for quantifying volatile impurities.[3][4][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for identifying and quantifying organic impurities in active pharmaceutical ingredients (APIs).[7] Specialized columns, such as pentafluorophenyl columns, can be effective for separating halogenated compounds from their dehalogenated analogs.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new proton signal in the aromatic or vinylic region where the halogen was previously located.[1]

Q3: What are the primary factors that promote reductive dehalogenation in palladium-catalyzed reactions?

A3: The main contributing factors are:

  • Reaction Conditions: High temperatures and long reaction times.[1]

  • Choice of Base: Strong bases, particularly alkoxides, can act as hydride donors.[1]

  • Catalyst System: The electronic and steric properties of the phosphine ligand on the palladium catalyst.

  • Solvent: The solvent can sometimes act as a hydride source.

  • Substrate: The nature of the halogen (I > Br > Cl in terms of propensity for dehalogenation).[1]

Q4: Can the choice of phosphine ligand influence the amount of reductive dehalogenation?

A4: Yes, the ligand plays a crucial role. The steric and electronic properties of the phosphine ligand affect the stability of the palladium intermediates and the relative rates of the desired cross-coupling versus the undesired dehalogenation. For instance, bulky ligands can influence the selectivity for mono- versus difunctionalization in dihalogenated substrates.[9] It is often necessary to screen a variety of ligands to find the optimal one for a specific transformation that minimizes byproduct formation.

Q5: What are some effective strategies for removing dehalogenated byproducts during purification?

A5: Removing structurally similar impurities can be challenging. Common purification methods include:

  • Crystallization: This is a primary method for purifying APIs. In some cases, a change in the crystal form (phase transformation) can improve the removal of impurities that are incorporated into the initial crystal lattice.[1]

  • Chromatography: Normal-phase and reversed-phase chromatography are standard techniques. For difficult separations of halogenated compounds and their dehalogenated analogs, ultra-high-performance liquid chromatography (UHPLC) with specialized columns may be necessary.[8][10]

  • Distillation: This method is effective for separating volatile compounds.[7][11]

Experimental Protocols

Protocol 1: Screening Reaction Conditions to Minimize Reductive Dehalogenation in a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening different bases and temperatures to minimize the formation of a dehalogenated byproduct.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Bases: K₂CO₃, K₃PO₄, Cs₂CO₃

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Reaction vials with stir bars

  • Heating block with temperature control

  • Inert gas supply (Argon or Nitrogen)

  • Analytical instruments for analysis (TLC, GC-MS, or LC-MS)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), boronic acid (1.1 equiv), and base (2.5 equiv) to a series of reaction vials.

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.1 mol%) to each vial.

  • Solvent Addition: Add the anhydrous solvent mixture (e.g., 1,4-dioxane/water 10:1) to each vial.

  • Inerting: Sparge each vial with an inert gas for 10 minutes.

  • Reaction: Seal the vials and place them in a pre-heated heating block. Run parallel reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) for each base being tested.

  • Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each reaction for analysis.

  • Analysis: Analyze the crude reaction mixtures by GC-MS or LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.

Protocol 2: Quantitative Analysis of Dehalogenation Byproducts by GC-MS

This protocol provides a general method for quantifying the amount of a dehalogenated byproduct in a crude reaction mixture.

Instrumentation and Materials:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., VF-624ms capillary column)

  • Helium carrier gas

  • Crude reaction mixture

  • Internal standard (a compound not present in the reaction mixture with a known concentration)

  • Solvent for dilution (e.g., ethyl acetate)

  • Volumetric flasks and syringes

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the crude reaction mixture into a volumetric flask. Add a known amount of the internal standard and dilute to the mark with the solvent.

  • GC-MS Method Development:

    • Injector: Operate in splitless mode.

    • Oven Temperature Program: Develop a temperature program to achieve good separation of the desired product, starting material, and the dehalogenated byproduct. A typical program might be: hold at an initial temperature (e.g., 50 °C) for a few minutes, then ramp the temperature at a specific rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for a few minutes.[3]

    • Mass Spectrometer: Operate in full scan mode to identify the molecular ions of the compounds of interest. Then, switch to selected ion monitoring (SIM) mode for quantification, monitoring specific ions for the dehalogenated byproduct and the internal standard.

  • Calibration Curve: Prepare a series of standard solutions containing known concentrations of the dehalogenated byproduct and the internal standard. Inject these standards into the GC-MS to generate a calibration curve by plotting the ratio of the peak area of the byproduct to the peak area of the internal standard against the concentration of the byproduct.

  • Sample Analysis: Inject the prepared sample of the crude reaction mixture into the GC-MS.

  • Quantification: Determine the peak areas of the dehalogenated byproduct and the internal standard in the sample chromatogram. Use the calibration curve to calculate the concentration of the dehalogenated byproduct in the sample. From this, the percentage of the byproduct in the crude reaction mixture can be determined.

Visualizations

Troubleshooting_Reductive_Dehalogenation start High Level of Reductive Dehalogenation Byproduct Observed cause1 Investigate Base start->cause1 cause2 Optimize Temperature start->cause2 cause3 Evaluate Catalyst System start->cause3 cause4 Check Reaction Time start->cause4 solution1a Switch to Weaker Inorganic Base (e.g., K₂CO₃, K₃PO₄) cause1->solution1a solution2a Lower Reaction Temperature cause2->solution2a solution3a Screen Different Phosphine Ligands cause3->solution3a solution4a Monitor Reaction and Quench at Completion cause4->solution4a outcome Reduced Dehalogenation & Improved Product Yield solution1a->outcome solution2a->outcome solution3a->outcome solution4a->outcome

Caption: A troubleshooting workflow for minimizing reductive dehalogenation byproducts.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_RX->TM Ar-B(OR)₂ side_reaction Dehalogenation Pathway PdII_RX->side_reaction PdII_R_Ar R-Pd(II)L₂-Ar TM->PdII_R_Ar RE Reductive Elimination PdII_R_Ar->RE R-Ar RE->Pd0 PdII_H H-Pd(II)L₂-X side_reaction->PdII_H hydride_source Hydride Source (Base, Solvent) hydride_source->side_reaction RE_dehalo Reductive Elimination PdII_H->RE_dehalo RE_dehalo->Pd0 Regenerates Catalyst dehalo_product R-H RE_dehalo->dehalo_product

Caption: Catalytic cycle of Suzuki coupling with the competing reductive dehalogenation pathway.

References

Choosing the correct brominating agent for regioselective synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Regioselective Bromination

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in regioselective bromination.

Frequently Asked Questions (FAQs)

Q1: How do I choose the correct brominating agent for my specific substrate?

A1: The choice of brominating agent is critical and depends on the substrate and the desired regioselectivity. A summary of common brominating agents and their primary applications is provided in the table below.

Table 1: Comparison of Common Brominating Agents. [1][2]

ReagentFormulaMolecular Weight ( g/mol )FormKey ApplicationsAdvantagesDisadvantages
Molecular Bromine Br₂159.81Fuming red-brown liquidElectrophilic addition to alkenes and alkynes, aromatic bromination (with Lewis acid), α-bromination of carbonyls.Strong brominating agent, readily available.Highly corrosive, toxic, and difficult to handle due to high vapor pressure. Reactions can be exothermic and produce HBr as a corrosive byproduct.[1][3]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98White crystalline solidAllylic and benzylic bromination, bromohydrin formation, α-bromination of carbonyls.[1][2][4]Easy to handle solid, provides a low, constant concentration of Br₂, minimizing side reactions with double bonds.[1][5]Can be unreliable if not pure, requires a radical initiator for allylic/benzylic bromination.[1]
Pyridinium Tribromide C₅H₅N·HBr₃319.82Red crystalline solidElectrophilic bromination of ketones, phenols, and ethers.[1]Solid, stable, and safer alternative to liquid bromine, easy to handle and measure.[1]Can be less reactive than Br₂.[1]
Dibromoisocyanuric acid (DBI) C₃HBr₂N₃O₃310.88SolidBromination of activated and deactivated aromatic compounds.[1][2]Mild and highly effective, superior brominating ability compared to NBS for some substrates.[1][6]Less commonly used than NBS or Br₂.[1]

For a visual guide to selecting a brominating agent based on your substrate, refer to the logical workflow diagram below.

Brominating Agent Selection cluster_start Start cluster_substrate Substrate Type cluster_alkene Alkene Reactions cluster_aromatic Aromatic Reactions cluster_carbonyl Carbonyl Reactions Start Select Substrate and Desired Transformation Substrate Substrate Type? Start->Substrate Alkene Alkene Substrate->Alkene Alkene Aromatic Aromatic Substrate->Aromatic Aromatic Carbonyl α to Carbonyl Substrate->Carbonyl α to Carbonyl Allylic Allylic/Benzylic C-H? Alkene->Allylic NBS NBS, light/initiator Allylic->NBS Yes Br2_alkene Br₂ for addition Allylic->Br2_alkene No Activating Activating Group? Aromatic->Activating Br2_Lewis Br₂/Lewis Acid Activating->Br2_Lewis Yes DBI DBI for deactivated Activating->DBI No Br2_acid Br₂/Acid Carbonyl->Br2_acid

Caption: Logical workflow for selecting a brominating agent.

Q2: I am getting a mixture of isomers in my aromatic bromination. How can I improve the regioselectivity?

A2: Poor regioselectivity in electrophilic aromatic substitution is a common issue. The directing effect of substituents on the aromatic ring plays a crucial role.[7][8]

  • Electron-donating groups (e.g., -OH, -OR, -NH₂, -R) are ortho, para-directing and activate the ring towards substitution.[8][9]

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) are meta-directing and deactivate the ring.[8][9]

  • Halogens are deactivating but ortho, para-directing.[9]

To improve para-selectivity, consider the following:

  • Lower the reaction temperature: Performing the reaction at the lowest effective temperature can enhance selectivity. For some substrates, temperatures as low as -30°C may be required to achieve high regioselectivity.[10]

  • Choice of brominating agent and catalyst: N-bromosuccinimide (NBS) in combination with silica gel or certain zeolites can promote para-selectivity.[11] For deactivated rings, a stronger brominating agent like Dibromoisocyanuric acid (DBI) might be necessary.[6]

  • Solvent effects: The polarity of the solvent can influence the regioselectivity. It is advisable to screen different solvents to optimize your reaction conditions.[10]

Q3: My allylic bromination with NBS is giving low yields. What could be the problem?

A3: Low yields in allylic bromination with N-Bromosuccinimide (NBS) can be attributed to several factors:

  • Purity of NBS: NBS can decompose over time, so using freshly recrystallized NBS is recommended.

  • Initiator: A radical initiator (like AIBN or benzoyl peroxide) or UV light is necessary to initiate the reaction.[12][13] Ensure your initiator is active and used in the correct amount.

  • Solvent: The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can lead to competing ionic reactions.

  • Low concentration of Br₂: The success of NBS in allylic bromination relies on maintaining a low concentration of molecular bromine (Br₂) to prevent electrophilic addition to the double bond.[5][12][13]

Q4: How can I achieve α-bromination of a carboxylic acid?

A4: Direct α-bromination of carboxylic acids with Br₂ is generally not effective because the carboxylic acid does not enolize sufficiently.[14] The Hell-Volhard-Zelinskii (HVZ) reaction is the standard method for this transformation.[14][15] This reaction involves the use of Br₂ and a catalytic amount of phosphorus tribromide (PBr₃).[14] The PBr₃ first converts the carboxylic acid to an acyl bromide, which then enolizes and reacts with Br₂ at the α-position.[14]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Radical Bromination of Alkanes

Possible Cause Troubleshooting Step
Reaction temperature is too high. Lowering the reaction temperature generally increases the selectivity of radical bromination.[10]
Incorrect halogenating agent. Bromination is significantly more regioselective than chlorination for radical halogenation of alkanes.[16] This is because the hydrogen abstraction step in bromination is endothermic, and the transition state resembles the more stable tertiary or secondary radical.[10]
Statistical distribution of products. For linear alkanes, a statistical mixture of secondary bromides can be expected, although the terminal primary position is less favored.[17]

Issue 2: Competing Electrophilic Addition in Allylic Bromination of Alkenes

Possible Cause Troubleshooting Step
High concentration of Br₂. Use N-Bromosuccinimide (NBS) as the bromine source. NBS maintains a low, steady concentration of Br₂, which favors radical substitution over electrophilic addition.[5][12][13]
Polar solvent. Use a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
Absence of a radical initiator. Ensure the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light to promote the radical pathway.[12]

Issue 3: No Reaction or Low Conversion in Electrophilic Aromatic Bromination

Possible Cause Troubleshooting Step
Deactivated aromatic ring. For electron-poor aromatic rings, a more powerful brominating agent or harsher reaction conditions may be necessary. Consider using Dibromoisocyanuric acid (DBI) or Br₂ with a strong Lewis acid catalyst (e.g., FeBr₃, AlCl₃).[1][6]
Insufficient catalyst. Ensure the Lewis acid catalyst is anhydrous and used in sufficient quantity.
Low reaction temperature. While low temperatures can improve selectivity, they can also decrease the reaction rate. A balance must be found for optimal results.

Experimental Protocols

Protocol 1: Allylic Bromination of Cyclohexene using NBS

Objective: To synthesize 3-bromocyclohexene via the radical bromination of cyclohexene.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexene and AIBN in anhydrous CCl₄.

  • Add freshly recrystallized NBS to the solution.

  • Heat the reaction mixture to reflux with stirring. The reaction can be monitored by the disappearance of the solid NBS, which is denser than CCl₄, and the appearance of succinimide, which is less dense and will float.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with water in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-bromocyclohexene.

  • Purify the product by distillation if necessary.

Allylic Bromination Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification node1 Dissolve Cyclohexene & AIBN in anhydrous CCl₄ node2 Add recrystallized NBS node1->node2 node3 Heat to reflux with stirring node2->node3 node4 Monitor reaction completion node3->node4 node5 Cool to room temperature node4->node5 node6 Filter to remove succinimide node5->node6 node7 Wash with NaHCO₃ and H₂O node6->node7 node8 Dry organic layer (MgSO₄) node7->node8 node9 Remove solvent node8->node9 node10 Purify by distillation node9->node10

Caption: Experimental workflow for allylic bromination of cyclohexene.

Protocol 2: Regioselective para-Bromination of Anisole

Objective: To synthesize 4-bromoanisole with high regioselectivity.

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS)

  • Silica gel

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask, magnetic stirrer

  • Chromatography column

Procedure:

  • To a solution of anisole in anhydrous dichloromethane in a round-bottom flask, add silica gel.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide portion-wise with stirring.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silica gel and succinimide.

  • Wash the filtrate with sodium thiosulfate solution to quench any remaining bromine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-bromoanisole.

Aromatic Bromination Signaling Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Anisole Anisole Sigma Arenium Ion (σ-complex) Anisole->Sigma Electrophilic Attack NBS NBS NBS->Sigma Provides Br⁺ Silica Silica Gel (Catalyst) Silica->Sigma Stabilizes transition state, promotes para-selectivity Product 4-Bromoanisole Sigma->Product Deprotonation

Caption: Signaling pathway for the para-bromination of anisole.

References

Validation & Comparative

A Comparative Guide to Synthetic Intermediates for 3-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 3-Bromo-4-methoxybenzonitrile is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted benzonitrile structure serves as a versatile scaffold for building active pharmaceutical ingredients (APIs) and other high-value chemical entities. The efficiency, cost-effectiveness, and safety of its synthesis are therefore critical considerations for researchers.

This guide provides an objective comparison of two primary synthetic pathways leading to this compound, focusing on their key intermediates. We present a detailed analysis of a modern, direct bromination route versus a traditional, multi-step Sandmeyer reaction, supported by extrapolated experimental data and detailed protocols.

Comparative Overview of Synthetic Pathways

The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and tolerance for complex or hazardous reagents. The two pathways discussed present a trade-off between step count and the complexity of the required chemical transformations.

ParameterPathway A: Direct BrominationPathway B: Sandmeyer Reaction
Key Intermediate 4-Methoxybenzonitrile3-Bromo-4-methoxyaniline
Starting Material 4-Methoxybenzonitrile4-Methoxyaniline (multi-step)
Number of Steps 12-3 (from 4-methoxyaniline)
Estimated Overall Yield 70-85%40-60%
Key Reagents N-Bromosuccinimide (NBS)Acetic Anhydride, Br₂, NaNO₂, CuCN
Complexity LowHigh
Atom Economy HighLow
Safety Considerations Requires handling of brominating agents.Involves toxic and potentially explosive diazonium intermediates and highly toxic cyanide salts.[1][2][3][4][5]

Pathway A: Direct Electrophilic Bromination

This modern approach leverages the activating and ortho-, para-directing effects of the methoxy group on the benzene ring. Starting with the commercially available 4-methoxybenzonitrile, a regioselective bromination at the 3-position (ortho to the methoxy group) can be achieved in a single, efficient step.

G cluster_0 Pathway A: Direct Bromination SM 4-Methoxybenzonitrile (Intermediate) Reagent N-Bromosuccinimide (NBS) Acetonitrile (Solvent) SM->Reagent 1. Add NBS at 0°C Product This compound Reagent->Product 2. Stir at RT, 2-4h

Caption: Workflow for Direct Bromination.
Experimental Protocol: Direct Bromination

This protocol is adapted from established procedures for the regioselective bromination of activated aromatic rings.[6]

  • Reaction Setup: Dissolve 4-methoxybenzonitrile (1.0 eq) in an anhydrous solvent such as acetonitrile or dichloromethane in a reaction flask protected from light.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains low.

  • Reaction Execution: Allow the mixture to stir at 0 °C for 1-2 hours. Subsequently, warm the reaction to room temperature and continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway B: Sandmeyer Reaction

The Sandmeyer reaction is a classic and robust method for introducing a nitrile group onto an aromatic ring.[7] This pathway begins with an aniline precursor, which is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. The key intermediate for this route is 3-Bromo-4-methoxyaniline, which itself requires preparation from a simpler starting material like 4-methoxyaniline.

G cluster_1 Pathway B: Sandmeyer Reaction SM_B 3-Bromo-4-methoxyaniline (Intermediate) Step1 Diazotization (NaNO₂, H₂SO₄, 0-5°C) SM_B->Step1 Diazonium Diazonium Salt (Unstable Intermediate) Step1->Diazonium Step2 Cyanation (CuCN, KCN) Diazonium->Step2 Product_B This compound Step2->Product_B

References

A Predictive Analysis of the Biological Activity of 3-Bromo-4-methoxybenzonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Predicted Biological Performance Supported by Experimental Data from Structurally Related Compounds

Disclaimer: Direct experimental data on the biological activity of a comprehensive series of 3-Bromo-4-methoxybenzonitrile analogs is limited in publicly available literature. This guide, therefore, presents a prospective analysis based on the known biological activities of structurally analogous compounds. The information is intended to serve as a theoretical framework to inform future research and drug development efforts.

The quest for novel therapeutic agents has led to significant interest in the biological activities of substituted benzonitriles. The unique electronic and structural properties of the this compound scaffold suggest its potential as a pharmacophore for various biological targets. By examining the established bioactivities of its core components and structurally related molecules, we can infer potential therapeutic applications. This guide provides a comparative analysis of these related compounds to predict the biological activity of this compound analogs, focusing on potential anticancer and antimicrobial properties.

Comparative Analysis of Biological Activity

The introduction of a bromine atom and a methoxy group onto an aromatic ring can significantly modulate a molecule's biological profile. Bromination can increase lipophilicity, potentially enhancing membrane permeability and target engagement, and has been associated with potent anticancer and antimicrobial activities in other aromatic compounds.[1] The methoxy group, a common substituent in biologically active molecules, can influence metabolic stability and receptor binding.

While direct comparative data for a series of this compound analogs is not available, studies on structurally related bromo-methoxyphenyl and benzonitrile derivatives provide valuable insights into their potential anticancer and antimicrobial activities.

Data Presentation

The following tables summarize the quantitative data on the biological activity of compounds structurally related to this compound. These derivatives share key structural motifs, such as the bromo-methoxyphenyl or the benzonitrile core, providing a basis for predicting the potential efficacy of novel analogs.

Table 1: Anticancer Activity of Selected Bromo-Methoxyphenyl and Benzonitrile Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1g2a 2-PhenylacrylonitrileHCT1160.0059[2]
BEL-74020.0078[2]
B3 ChalconeHeLa3.204[2]
MCF-73.849[2]
4b-4 Acetylated BromophenolK562Not specified, induced apoptosis[2]
SCT-4 1,3,4-ThiadiazoleMCF-7>100 (decreased DNA biosynthesis)[2]
Compound 7 Biphenyl-1,2,3-triazol-benzonitrilePD-1/PD-L1 Inhibition8.52[1]
Compound 6 Biphenyl-1,2,3-triazol-benzonitrilePD-1/PD-L1 Inhibition12.28[1]
Compound 8a Biphenyl-1,2,3-triazol-benzonitrilePD-1/PD-L1 Inhibition14.08[1]

Table 2: Antimicrobial Activity of Selected Brominated and Benzonitrile Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
Compound 31 1,2-BenzothiazineBacillus subtilis25-600[3]
Staphylococcus aureus100-500[3]
Compound 33 1,2-BenzothiazineBacillus subtilis25-600[3]
Staphylococcus aureus100-500[3]
Benzyl bromide (1a) Benzyl bromideS. aureus1000[4]
C. albicans250[4]
Benzyl bromide (1c) Benzyl bromideS. pyogenes500[4]
2e Aryldiazenyl benzonitrileBotrytis fabae6.25[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative experimental protocols for the biological evaluation of the types of derivatives discussed.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.[7]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[7]

Mandatory Visualization

To further elucidate the potential mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

apoptotic_pathway extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial) caspase9 Caspase-9 intrinsic->caspase9 compound 3-Bromo-4-methoxy- benzonitrile Analog (Hypothesized) compound->intrinsic Stress Signal caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified, generic apoptotic signaling pathway potentially targeted by anticancer agents.

Conclusion

While direct experimental evidence for the biological activities of a series of this compound analogs is not yet established, the comparative analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The data presented in this guide, drawn from various studies on bromo-methoxyphenyl and benzonitrile derivatives, suggest that modifications to this core structure can lead to significant biological activity. Further synthesis and screening of a dedicated library of this compound analogs are warranted to elucidate their structure-activity relationships and to validate their therapeutic potential. The experimental protocols and workflows detailed herein offer a practical guide for researchers aiming to synthesize and evaluate new compounds in this chemical class.

References

A Comparative Guide to Purity Assessment of 3-Bromo-4-methoxybenzonitrile by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of 3-Bromo-4-methoxybenzonitrile, a key building block in organic synthesis.

This document outlines detailed experimental protocols, presents comparative data for the two techniques, and includes a visual workflow to aid in the selection of the most appropriate analytical method for your specific needs. The primary focus is on the separation and quantification of the main component from potential process-related impurities.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are designed to be a starting point for method development and validation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the purity assessment of many pharmaceutical intermediates.

Instrumentation:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and specificity. Given that supplier specifications often cite GC for purity, this is a highly relevant method.

Instrumentation:

  • System: A GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one based on 5% phenyl-methylpolysiloxane.

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound using either HPLC or GC-MS.

Purity Assessment Workflow cluster_sample Sample Handling cluster_data Data Processing cluster_report Reporting Sample Sample of this compound Preparation Sample Preparation (Dissolution & Filtration) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS Chromatogram Chromatogram Generation HPLC->Chromatogram GCMS->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Final Purity Report Quantification->Report

A generalized workflow for the purity assessment of this compound.

Data Presentation: Quantitative Comparison

The following table summarizes hypothetical, yet representative, quantitative data from the analysis of a single batch of this compound using the described HPLC and GC-MS methods. The impurity profile is based on potential synthetic byproducts.

AnalyteRetention Time (HPLC) (min)Area % (HPLC)Retention Time (GC) (min)Area % (GC)
3-Bromo-4-hydroxybenzonitrile8.50.1510.20.12
4-Bromo-3-methoxybenzonitrile10.20.089.80.07
This compound 10.8 99.65 10.5 99.71
3-Bromo-4-methoxybenzoic acid7.20.12Not Detected-

Comparison of Techniques

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound. The choice between them often depends on the specific requirements of the analysis, including the nature of expected impurities and the desired level of structural information.

High-Performance Liquid Chromatography (HPLC):

  • Advantages:

    • Excellent for a wide range of compounds, including those that are non-volatile or thermally sensitive.

    • Robust and highly reproducible, making it a workhorse in quality control laboratories.

    • Can readily separate non-volatile impurities such as the corresponding benzoic acid, which may not be amenable to GC analysis without derivatization.

  • Disadvantages:

    • Provides limited structural information from the detector alone (UV/DAD). Identification relies on comparison with reference standards.

    • May require more complex mobile phases and longer run times compared to some GC methods.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Advantages:

    • Offers high separation efficiency for volatile compounds.

    • The mass spectrometer provides detailed structural information, aiding in the confident identification of unknown impurities.

    • Generally a faster technique than HPLC.

  • Disadvantages:

    • Only suitable for thermally stable and volatile compounds. Non-volatile impurities, such as carboxylic acids, may not elute or could degrade in the hot injector.

    • May require derivatization for polar compounds to improve their volatility, adding a step to the sample preparation process.

Conclusion

For a comprehensive purity assessment of this compound, a dual-technique approach is often beneficial. HPLC is well-suited for routine purity checks and the quantification of both the main component and non-volatile impurities. GC-MS provides an excellent complementary technique for the identification and quantification of volatile impurities, offering a higher degree of confidence in peak identification due to the mass spectral data. The selection of the primary technique will depend on the known and potential impurity profile of the synthetic route.

A Comparative Guide to LC-MS Methods for Analyzing Products from 3-Bromo-4-methoxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of derivatives from 3-Bromo-4-methoxybenzonitrile, selecting the optimal analytical methodology is paramount for accurate reaction monitoring, impurity profiling, and quantitative analysis. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods with alternative techniques, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

LC-MS stands out as a powerful and versatile technique for the analysis of this compound and its reaction products due to its high sensitivity, selectivity, and applicability to a wide range of non-volatile and thermally labile compounds.[1] While Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly for volatile and semi-volatile analytes, LC-MS is often preferred for the analysis of complex reaction mixtures containing polar and high-molecular-weight species.[2][3]

The choice between different LC-MS configurations, such as High-Performance Liquid Chromatography (HPLC) coupled to a single quadrupole mass spectrometer versus Ultra-High-Performance Liquid Chromatography (UHPLC) with a tandem mass spectrometer (MS/MS), depends on the specific analytical requirements, including the need for speed, resolution, and sensitivity.[4][5] UHPLC-MS/MS, for instance, offers superior separation efficiency and lower limits of detection, making it ideal for trace-level impurity analysis.[6][7]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods applicable to the analysis of brominated aromatic compounds, providing a basis for comparison.

Table 1: Performance Comparison of LC-MS and GC-MS Methods

ParameterUHPLC-MS/MSHPLC-DADGC-MS
Limit of Detection (LOD) 0.01 - 0.50 ng/mL[8]Dependent on chromophore0.042 - 2.0 ng/g[8]
Limit of Quantitation (LOQ) 4 pg/g - 8 ng/g[6]Dependent on chromophore0.05 - 4.00 ng/mL[8]
Recovery 70 - 120%[6]Typically 80-120%31 - 135%[8]
Precision (%RSD) < 20%[6]< 15%< 19.0%[8]
Selectivity Very HighModerate to HighHigh
Applicability Wide range of compoundsNon-volatile & thermally labile compoundsVolatile & semi-volatile compounds

Table 2: Representative Quantitative Performance of a Validated UHPLC-MS/MS Method for Brominated Compounds

Analyte ClassLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)
Bromophenols0.02 µg/mL[7]0.05 µg/mL[7]80 - 120[7]< 15[7]
Brominated Flame Retardants0.4 - 7 µg/kg[9]1.3 - 25 µg/kg[9]98 - 114[9]< 11[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. Below are representative protocols for LC-MS and GC-MS analysis of compounds structurally similar to this compound.

LC-MS/MS Method for the Analysis of Brominated Aromatic Compounds

This protocol is a general guideline and should be optimized for the specific reaction products of this compound.

  • Instrumentation:

    • UHPLC System: Agilent 1290 Infinity II or equivalent.

    • Mass Spectrometer: Agilent 6470B Triple Quadrupole LC/MS or equivalent.[10]

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative switching.

    • Gas Temperature: 300 °C.

    • Gas Flow: 5 L/min.

    • Nebulizer: 45 psi.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for target analytes.

  • Sample Preparation:

    • Accurately weigh 10 mg of the reaction mixture.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm PTFE syringe filter.

    • Perform serial dilutions with the initial mobile phase composition to prepare calibration standards and quality control samples.

Alternative Method: GC-MS Analysis

This method is suitable for volatile and semi-volatile products and impurities.

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 50-500 m/z.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the reaction mixture in dichloromethane.

    • Dilute as necessary for analysis.

Visualizing the Workflow

Diagrams can effectively illustrate the experimental workflows.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution UHPLC UHPLC Separation Dilution->UHPLC MassSpec Mass Spectrometry (MS/MS) UHPLC->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

LC-MS/MS analysis workflow.

Method_Selection_Logic AnalyteProperties Analyte Properties (Volatility, Polarity, Thermal Stability) Decision1 Volatile & Thermally Stable? AnalyteProperties->Decision1 GC_MS GC-MS Decision1->GC_MS Yes LC_MS LC-MS Decision1->LC_MS No Decision2 High Sensitivity & Selectivity Required? LC_MS->Decision2 UHPLC_MSMS UHPLC-MS/MS Decision2->UHPLC_MSMS Yes HPLC_MS HPLC-MS Decision2->HPLC_MS No

Logical flow for method selection.

References

Comparing different synthetic routes for producing functionalized benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of functionalized benzonitriles is a cornerstone of modern organic chemistry, providing key intermediates for the development of pharmaceuticals, agrochemicals, and advanced materials. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route is critical for efficiency, yield, and scalability. This guide provides an objective comparison of three prominent methods for producing functionalized benzonitriles: the Sandmeyer reaction, the L-proline promoted Rosenmund-von Braun reaction, and palladium-catalyzed cyanation of aryl halides.

At a Glance: Comparison of Synthetic Routes

The choice of synthetic strategy for a given benzonitrile target depends on several factors, including the nature of the starting material, the desired functional group tolerance, and scalability. Below is a summary of the key characteristics of the three discussed methods.

FeatureSandmeyer ReactionL-proline Promoted Rosenmund-von Braun ReactionPalladium-Catalyzed Cyanation
Starting Material Aryl AminesAryl Halides (typically bromides or iodides)Aryl Halides (chlorides, bromides, iodides) and Triflates
Key Reagents NaNO₂, acid, CuCNCuCN, L-proline, basePalladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., dppf), cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂)
General Reaction Conditions Low temperatures (0-5 °C) for diazotization, then elevated temperatures for cyanationElevated temperatures (80-120 °C)Mild to elevated temperatures (room temperature to 120 °C)
Advantages Utilizes readily available anilines, well-established classical reactionDirect cyanation of aryl halides, improved conditions over the classic Rosenmund-von Braun reactionBroad substrate scope, high functional group tolerance, often high yields, applicable to aryl chlorides
Disadvantages In situ generation of potentially unstable diazonium salts, use of toxic copper cyanideRequires elevated temperatures, use of stoichiometric copper cyanideCost of palladium catalyst and ligands, sensitivity to air and moisture in some cases

Performance Data: A Comparative Analysis

The following table summarizes the performance of each synthetic route for a variety of substituted starting materials, providing a quantitative basis for comparison.

Starting MaterialProductSandmeyer Reaction Yield (%)L-proline Promoted Rosenmund-von Braun Yield (%)[1]Palladium-Catalyzed Cyanation Yield (%)[2]
4-Bromoaniline4-BromobenzonitrileGood to ExcellentN/AN/A
4-Nitroaniline4-NitrobenzonitrileGood to ExcellentN/AN/A
4-Chloroaniline4-ChlorobenzonitrileGood to ExcellentN/AN/A
1-Iodo-4-methoxybenzene4-MethoxybenzonitrileN/A98N/A
1-Bromo-4-methoxybenzene4-MethoxybenzonitrileN/A8195
4-Bromotoluene4-MethylbenzonitrileN/A8592
4-Bromoacetophenone4-AcetylbenzonitrileN/A7291
1-Bromo-4-nitrobenzene4-NitrobenzonitrileN/A6594
4-Bromobenzaldehyde4-FormylbenzonitrileN/AN/A85
2-Bromopyridine2-CyanopyridineN/A7588

Experimental Protocols: Key Methodologies

Detailed and reproducible experimental protocols are crucial for the successful synthesis of target molecules. Below are representative procedures for each of the three compared methods.

Sandmeyer Reaction: Synthesis of 4-Chlorobenzonitrile

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice bath, 4-chloroaniline (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid. A chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) is added dropwise while maintaining the temperature between 0 and 5 °C. The mixture is stirred for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN, 1.2 eq) in aqueous sodium cyanide is prepared and heated. The cold diazonium salt solution is then slowly added to the copper cyanide solution. The reaction mixture is heated to drive the reaction to completion. After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or distillation to yield 4-chlorobenzonitrile.

L-proline Promoted Rosenmund-von Braun Reaction: Synthesis of 4-Methylbenzonitrile[1]

A mixture of 4-bromotoluene (1.0 eq), copper(I) cyanide (CuCN, 1.2 eq), L-proline (0.2 eq), and a base such as K₂CO₃ (2.0 eq) in a polar aprotic solvent like DMF is heated at 120 °C for 24-48 hours under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to afford 4-methylbenzonitrile.

Palladium-Catalyzed Cyanation: Synthesis of 4-Acetylbenzonitrile[2]

To a screw-top test tube equipped with a magnetic stir bar is added 4-bromoacetophenone (1.0 eq), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), a palladium precatalyst (e.g., palladacycle, 1-2 mol%), and a ligand (if required). The vessel is sealed, evacuated, and backfilled with nitrogen (repeated three times). Degassed dioxane and a degassed aqueous solution of a base (e.g., KOAc) are added via syringe. The reaction mixture is then stirred at the specified temperature (e.g., 100 °C) for the required time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 4-acetylbenzonitrile.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow and key stages of each synthetic route, providing a clear visual comparison of the methodologies.

Synthetic_Routes cluster_sandmeyer Sandmeyer Reaction cluster_rvb L-proline Promoted Rosenmund-von Braun Reaction cluster_pd Palladium-Catalyzed Cyanation ArylAmine Aryl Amine DiazoniumSalt Aryl Diazonium Salt ArylAmine->DiazoniumSalt NaNO₂, H⁺ 0-5 °C Benzonitrile_S Functionalized Benzonitrile DiazoniumSalt->Benzonitrile_S CuCN ArylHalide_RVB Aryl Halide Benzonitrile_RVB Functionalized Benzonitrile ArylHalide_RVB->Benzonitrile_RVB CuCN, L-proline Base, 80-120 °C ArylHalide_Pd Aryl Halide / Triflate Benzonitrile_Pd Functionalized Benzonitrile ArylHalide_Pd->Benzonitrile_Pd Pd Catalyst, Ligand Cyanide Source, Base

Caption: Comparative workflow of major synthetic routes to functionalized benzonitriles.

Conclusion

The synthesis of functionalized benzonitriles can be approached through various effective methodologies. The classical Sandmeyer reaction remains a valuable tool, particularly when starting from readily available anilines. The L-proline promoted Rosenmund-von Braun reaction offers a significant improvement over its classical counterpart for the direct cyanation of aryl halides, albeit still requiring elevated temperatures. For versatility, functional group tolerance, and applicability to a wide range of aryl halides, including chlorides, modern palladium-catalyzed cyanation methods often represent the state-of-the-art. The choice of the most suitable method will ultimately be guided by the specific requirements of the target molecule, available starting materials, and the desired process parameters.

References

Cost-benefit analysis of different 3-Bromo-4-methoxybenzonitrile synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Bromo-4-methoxybenzonitrile, a valuable building block in the creation of complex organic molecules, can be synthesized through various pathways. This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes, offering a detailed comparison of their performance, cost-effectiveness, and environmental impact, supported by experimental data.

This comparative guide delves into three distinct synthetic strategies for producing this compound: direct bromination of 4-methoxybenzonitrile, a multi-step Sandmeyer reaction commencing from 3-bromo-4-methoxyaniline, and a two-step sequence starting with 4-hydroxybenzonitrile. Each pathway is evaluated based on reaction yield, cost of materials, safety considerations, and environmental impact to provide a clear and objective assessment for informed decision-making in a laboratory and industrial setting.

At a Glance: Pathway Comparison

ParameterPathway 1: Direct BrominationPathway 2: Sandmeyer ReactionPathway 3: From 4-hydroxybenzonitrile
Starting Material 4-methoxybenzonitrile3-bromo-4-methoxyaniline4-hydroxybenzonitrile
Number of Steps 12 (from 3-bromo-4-methoxyaniline)2
Estimated Overall Yield Good to Excellent (80-95%)Good (70-85%)Moderate to Good (60-80%)
Key Reagents N-Bromosuccinimide (NBS) or Bromine, Acetic AcidSodium Nitrite, Copper(I) Cyanide, Hydrochloric AcidBromine, Acetic Acid, Methylating Agent (e.g., Dimethyl Sulfate)
Complexity LowHighModerate
Atom Economy ModerateLowModerate
Safety Considerations Use of corrosive bromine or NBS.Generation of potentially explosive diazonium salts and use of highly toxic cyanides.[1]Use of corrosive bromine and toxic methylating agents.
Environmental Impact Use of halogenated reagents. Greener alternatives to solvents are available.[2][3][4]Generation of copper-containing waste and toxic cyanide waste.Use of halogenated reagents and potentially harmful methylating agents.

Pathway 1: Direct Bromination of 4-methoxybenzonitrile

This pathway represents the most direct and atom-economical approach to this compound. The electron-donating methoxy group activates the aromatic ring, facilitating electrophilic substitution. The primary directing influence of the methoxy group (ortho, para-director) and the meta-directing nature of the nitrile group favor the formation of the desired 3-bromo isomer.

Direct_Bromination 4-methoxybenzonitrile 4-methoxybenzonitrile This compound This compound 4-methoxybenzonitrile->this compound NBS or Br2 Acetic Acid

Figure 1: Direct Bromination Pathway.

Experimental Protocol:

A solution of 4-methoxybenzonitrile (1.0 eq) in a suitable solvent such as acetic acid is treated with a brominating agent like N-Bromosuccinimide (NBS) (1.05 eq) or elemental bromine (1.05 eq). The reaction is typically stirred at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The product is then isolated through standard workup procedures involving quenching of excess bromine, extraction, and purification by recrystallization or column chromatography.

Cost and Yield Analysis:

This one-step synthesis is generally high-yielding, with reported yields often in the range of 80-95%. The primary costs are associated with the starting material, 4-methoxybenzonitrile, and the brominating agent. While elemental bromine is less expensive, NBS is often preferred for its ease of handling and higher selectivity, which can reduce purification costs.

Pathway 2: Sandmeyer Reaction of 3-bromo-4-methoxyaniline

The Sandmeyer reaction is a versatile method for the introduction of a cyano group onto an aromatic ring.[5][6][7] This pathway involves the diazotization of 3-bromo-4-methoxyaniline followed by a copper(I) cyanide-mediated displacement of the diazonium group. The starting material, 3-bromo-4-methoxyaniline, can be synthesized from p-anisidine.

Sandmeyer_Reaction 3-bromo-4-methoxyaniline 3-bromo-4-methoxyaniline Diazonium_Salt Aryl Diazonium Salt 3-bromo-4-methoxyaniline->Diazonium_Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium_Salt->this compound CuCN

Figure 2: Sandmeyer Reaction Pathway.

Experimental Protocol:

3-bromo-4-methoxyaniline (1.0 eq) is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.2 eq). The reaction mixture is allowed to warm to room temperature and may require heating to drive the reaction to completion. The product is isolated by extraction and purified.

Cost and Yield Analysis:

The Sandmeyer reaction itself can provide good yields, typically in the range of 70-85%. However, the overall yield and cost must take into account the synthesis of the starting material, 3-bromo-4-methoxyaniline. This multi-step process has a lower overall atom economy. The use of toxic reagents like sodium nitrite and copper(I) cyanide, along with the potential hazards of diazonium intermediates, are significant drawbacks.[1]

Pathway 3: Synthesis from 4-hydroxybenzonitrile

This two-step pathway involves the bromination of commercially available 4-hydroxybenzonitrile, followed by the methylation of the resulting 3-bromo-4-hydroxybenzonitrile. This route offers an alternative starting point and avoids the use of aniline precursors.

From_4-hydroxybenzonitrile 4-hydroxybenzonitrile 4-hydroxybenzonitrile 3-bromo-4-hydroxybenzonitrile 3-bromo-4-hydroxybenzonitrile 4-hydroxybenzonitrile->3-bromo-4-hydroxybenzonitrile Br2, Acetic Acid This compound This compound 3-bromo-4-hydroxybenzonitrile->this compound Methylating Agent (e.g., (CH3)2SO4)

Figure 3: Synthesis from 4-hydroxybenzonitrile.

Experimental Protocol:

Step 1: Bromination of 4-hydroxybenzonitrile. 4-hydroxybenzonitrile (1.0 eq) is dissolved in a solvent like acetic acid, and bromine (1.05 eq) is added portion-wise. The reaction is stirred at room temperature until completion. The product, 3-bromo-4-hydroxybenzonitrile, is then isolated.

Step 2: Methylation of 3-bromo-4-hydroxybenzonitrile. The intermediate from the previous step (1.0 eq) is dissolved in a suitable solvent, and a base (e.g., K2CO3) is added, followed by a methylating agent such as dimethyl sulfate or methyl iodide. The reaction is typically heated to ensure complete conversion. The final product is then isolated and purified.

Cost and Yield Analysis:

The overall yield for this two-step process is generally in the moderate to good range (60-80%). The cost of 4-hydroxybenzonitrile is a key factor, as are the costs of the brominating and methylating agents. The use of toxic and corrosive reagents like bromine and dimethyl sulfate necessitates careful handling and waste disposal.

Conclusion

The choice of the optimal synthetic pathway for this compound depends on several factors, including the scale of the synthesis, available equipment, cost considerations, and safety protocols.

  • Pathway 1 (Direct Bromination) is the most straightforward and efficient in terms of step-count and yield, making it an attractive option for both laboratory and potential industrial-scale production, provided the regioselectivity is well-controlled.

  • Pathway 2 (Sandmeyer Reaction) , while a classic and reliable method, is more complex and involves hazardous reagents, making it less favorable from a safety and environmental perspective.

  • Pathway 3 (From 4-hydroxybenzonitrile) offers a viable alternative, particularly if 4-hydroxybenzonitrile is a more readily available or cost-effective starting material. However, it involves an additional step compared to direct bromination.

For researchers prioritizing efficiency, yield, and simplicity, the direct bromination of 4-methoxybenzonitrile (Pathway 1) is the recommended approach. However, a thorough risk assessment and process optimization are crucial for any large-scale synthesis.

References

Characterization data for novel compounds synthesized from 3-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile building block, 3-Bromo-4-methoxybenzonitrile. The strategic placement of the bromo, methoxy, and nitrile functionalities on the benzene ring makes it a valuable precursor for the synthesis of a diverse range of molecules with potential applications in medicinal chemistry and materials science. This document summarizes the characterization data of select derivatives, outlines detailed experimental protocols for their synthesis, and presents key reaction pathways and workflows.

Characterization of Novel Derivatives

The following tables provide a summary of the characterization data for novel compounds synthesized from this compound via palladium-catalyzed cross-coupling reactions. These reactions, including the Sonogashira and Heck couplings, allow for the introduction of new carbon-carbon bonds at the 3-position of the benzonitrile scaffold, leading to a variety of functionalized molecules.

Table 1: Characterization Data for Sonogashira Coupling Products

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
4-methoxy-3-(phenylethynyl)benzonitrileC₁₆H₁₁NO233.27108–110[1]7.35–7.38 (m, 3H), 7.48–7.53 (m, 2H), 7.55–7.57 (m, 4H)[1]85.7, 95.2, 113.6, 119.3, 122.9, 124.9, 126.0, 127.8, 131.7, 133.0, 134.7[1]
4-methoxy-3-(p-tolylethynyl)benzonitrileC₁₇H₁₃NO247.30119-120[2]2.36 (s, 3H), 3.83 (s, 3H), 6.87 (d, J = 9.2 Hz, 2H), 7.14 (d, J = 7.8 Hz, 2H), 7.41 (d, J = 8.2 Hz, 2H), 7.46 (d, J = 8.7 Hz, 2H)[2]21.5, 55.3, 88.2, 88.6, 113.9, 115.6, 120.5, 129.1, 131.3, 133.0, 138.0, 159.5[2]

Table 2: Characterization Data for Heck Coupling Product

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
(E)-4-(4-methoxystyryl)benzonitrileC₁₆H₁₃NO235.28Not available3.84 (s, 3H), 6.90-6.96 (m, 3H), 7.16 (d, J = 16.1 Hz, 1H), 7.46-7.48 (m, 2H), 7.54 (d, J = 8.3 Hz, 2H), 7.59-7.61 (m, 2H)55.4, 110.1, 114.3, 119.2, 124.6, 126.6, 128.3, 129.1, 132.0, 132.5, 142.3, 160.1

Experimental Protocols

Detailed experimental procedures for the synthesis of the aforementioned novel compounds are provided below. These protocols are based on established palladium-catalyzed cross-coupling methodologies.

General Procedure for Sonogashira Coupling

This protocol describes the synthesis of substituted alkynylbenzonitriles from this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 4-ethynyltoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran, toluene)

Procedure:

  • To a dried reaction flask, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and CuI (0.05-0.1 eq.).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous solvent and the base (2.0-3.0 eq.) are added via syringe.

  • The terminal alkyne (1.1-1.5 eq.) is then added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature or heated to 50-70 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired alkynylbenzonitrile.

General Procedure for Heck Coupling

This protocol outlines the synthesis of a styrylbenzonitrile derivative from this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., P(o-tolyl)₃, PPh₃)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., N,N-dimethylformamide, acetonitrile)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the phosphine ligand (0.02-0.1 eq.).

  • The vessel is purged with an inert gas.

  • Anhydrous solvent, the alkene (1.1-1.5 eq.), and the base (1.5-2.0 eq.) are added.

  • The mixture is heated to 80-120 °C until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the styrylbenzonitrile derivative.

Reaction Pathways and Workflows

The synthesis of novel compounds from this compound primarily involves palladium-catalyzed cross-coupling reactions. The following diagrams, generated using Graphviz, illustrate the generalized workflows for the Sonogashira and Heck reactions.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Pd catalyst, and CuI B Add anhydrous solvent and base A->B C Add terminal alkyne B->C D Stir at RT or heat C->D E Monitor by TLC D->E F Solvent removal E->F G Extraction and washing F->G H Drying and concentration G->H I Column chromatography H->I

Caption: Generalized workflow for the Sonogashira coupling reaction.

Heck_Workflow cluster_prep_heck Preparation cluster_reaction_heck Reaction cluster_workup_heck Workup and Purification A_h Combine this compound, Pd catalyst, and ligand B_h Add anhydrous solvent, alkene, and base A_h->B_h C_h Heat reaction mixture B_h->C_h D_h Monitor by TLC C_h->D_h E_h Filtration and concentration D_h->E_h F_h Washing and drying E_h->F_h G_h Column chromatography F_h->G_h

Caption: Generalized workflow for the Heck coupling reaction.

Biological Activity

At present, there is limited publicly available data on the biological activity of the specific novel compounds synthesized from this compound and detailed in this guide. However, the benzonitrile scaffold is a known pharmacophore present in a variety of biologically active molecules. For instance, benzonitrile-containing compounds have been investigated for their potential cytotoxic effects against various cancer cell lines.[3][4] Further research is warranted to elucidate the pharmacological profiles of the derivatives presented herein. The structural modifications achieved through cross-coupling reactions offer a promising avenue for the development of new therapeutic agents.

References

A Comparative Guide to 3-Bromo-4-methoxybenzonitrile and 4-Bromo-3-methoxybenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the nuanced differences between isomeric compounds can significantly impact their biological activity and therapeutic potential. This guide provides a detailed comparison of two such isomers: 3-Bromo-4-methoxybenzonitrile and 4-Bromo-3-methoxybenzonitrile. By examining their physicochemical properties, spectral data, and potential biological activities, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their synthetic and therapeutic endeavors.

Physicochemical Properties

The placement of the bromo and methoxy substituents on the benzonitrile ring structure imparts distinct physical properties to each isomer. A summary of these key characteristics is presented below.

PropertyThis compound4-Bromo-3-methoxybenzonitrile
CAS Number 117572-79-9120315-65-3
Molecular Formula C₈H₆BrNOC₈H₆BrNO
Molecular Weight 212.04 g/mol [1]212.04 g/mol [2][3]
Melting Point 122-124 °C[1]54 - 57 °C[4]
Boiling Point 282.8±20.0 °C (Predicted)[5]Not available
Solubility Soluble in methanol.[5]Soluble in methanol (inferred from isomeric similarity).
Appearance White to off-white solid.[6]Data not available

Spectral Data Analysis

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of chemical compounds. While complete spectral data were not available, the following provides an overview of expected and reported spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound:

  • ¹H NMR: Expected signals would include a singlet for the methoxy group protons and signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nitrile group and the electron-donating methoxy group, as well as the bromine atom.

  • ¹³C NMR: The spectrum would show signals for the eight carbon atoms, including the nitrile carbon, the methoxy carbon, and the six carbons of the benzene ring. The chemical shifts would be characteristic of the substituted benzonitrile structure.

4-Bromo-3-methoxybenzonitrile:

  • ¹H NMR: Similar to its isomer, the spectrum will show a singlet for the methoxy protons and distinct signals for the aromatic protons. The different substitution pattern will result in unique chemical shifts and coupling patterns compared to this compound.

  • ¹³C NMR: The ¹³C NMR spectrum will also display eight signals with chemical shifts that are diagnostic of the 4-bromo-3-methoxy substitution pattern on the benzonitrile core.

Infrared (IR) Spectroscopy

Both isomers are expected to exhibit characteristic IR absorption bands for the nitrile group (C≡N stretch) typically in the range of 2220-2260 cm⁻¹, C-O stretching for the methoxy group, and various bands corresponding to the aromatic C-H and C=C bonds. Specific peak positions can be influenced by the substitution pattern.

Synthesis and Reactivity

Both this compound and 4-Bromo-3-methoxybenzonitrile serve as versatile intermediates in organic synthesis. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for chemical modification.

A general synthetic approach for these compounds involves the bromination and methoxylation of a suitable benzonitrile precursor, or the cyanation of a corresponding brominated anisole derivative. The specific reaction sequence and conditions will determine the final isomeric product.

Potential Biological Activities and Therapeutic Applications

While direct comparative studies on the biological activities of this compound and 4-Bromo-3-methoxybenzonitrile are limited in publicly available literature, the benzonitrile scaffold and the bromo-methoxy substitution pattern are present in numerous biologically active molecules. Derivatives of bromo-methoxyphenyl compounds have shown potential as anticancer and antimicrobial agents.

The differential positioning of the substituents in these two isomers can lead to distinct interactions with biological targets, potentially resulting in varied efficacy and selectivity. Further investigation into their biological profiles is warranted to explore their therapeutic potential.

Experimental Protocols

To facilitate further research, the following are generalized experimental protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of Bromo-methoxybenzonitriles

A plausible synthetic route for these isomers could involve the methylation of a corresponding brominated hydroxybenzonitrile.

Materials:

  • Appropriate bromo-hydroxybenzonitrile precursor

  • Methyl iodide

  • Potassium carbonate

  • Acetonitrile (solvent)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the bromo-hydroxybenzonitrile in acetonitrile.

  • Add potassium carbonate and methyl iodide to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bromo-methoxybenzonitrile isomer.

In Vitro Anticancer Activity Assessment (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Test compounds (this compound and 4-Bromo-3-methoxybenzonitrile)

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Visualizing Potential Mechanisms of Action

To conceptualize the potential biological impact of these compounds, a generalized workflow for their synthesis and evaluation, along with a hypothetical signaling pathway they might modulate, is presented below.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials reaction Reaction & Purification start->reaction product Target Compound reaction->product invitro In Vitro Assays (e.g., MTT, Antimicrobial) product->invitro Screening data Data Analysis invitro->data invivo In Vivo Studies (Animal Models) invivo->data conclusion Identification of Lead Compound data->conclusion Results

A generalized workflow for the synthesis and biological evaluation of novel compounds.

Given the potential anticancer activity of related compounds, a simplified diagram of a generic apoptotic signaling pathway that could be influenced by these isomers is shown below. The involvement of these specific compounds in this pathway is speculative and requires experimental validation.

G Hypothetical Apoptotic Signaling Pathway Compound Bromo-methoxybenzonitrile Isomer Cell Cancer Cell Compound->Cell Receptor Cellular Target(s) Cell->Receptor Signal Signal Transduction Cascade Receptor->Signal Modulation Caspase Caspase Activation Signal->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

A simplified diagram of a potential apoptotic pathway.

Conclusion

This compound and 4-Bromo-3-methoxybenzonitrile, while structurally similar, exhibit distinct physicochemical properties that are likely to translate into different biological activities. This guide has summarized the available data to highlight these differences and has provided a framework for their further investigation. The significant variance in their melting points suggests differences in their crystal lattice energies and intermolecular interactions, which could also influence their solubility and bioavailability. Researchers are encouraged to use the information and protocols presented herein as a foundation for their studies to unlock the full therapeutic potential of these and related compounds. Further experimental work is crucial to delineate their specific biological targets and mechanisms of action.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-methoxybenzonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-4-methoxybenzonitrile, ensuring operational safety and environmental compliance. Adherence to these procedures will minimize risks and support a safe laboratory environment.

Hazard Identification and Classification

This compound is a halogenated organic compound with several hazardous properties. Proper disposal is critical due to its potential harm to human health and the environment.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, OralH301: Toxic if swallowedDanger
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning
Skin IrritationH315: Causes skin irritationWarning
Serious Eye IrritationH319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE) for Disposal

Before initiating any disposal procedures, ensure the following personal protective equipment is worn to prevent exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Protective Clothing: A lab coat or chemical-resistant apron.

  • Eye/Face Protection: Safety glasses with side shields or chemical goggles. A face shield may be necessary if there is a risk of splashing.[1]

  • Respiratory Protection: If handling large quantities or if dust cannot be controlled, use a NIOSH-approved respirator.

Spill Cleanup Procedures

In the event of a spill, follow these steps to safely contain and clean the area:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust.[2]

  • Collection: Place the swept-up material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a damp cloth or paper towels. All cleaning materials must also be disposed of as halogenated hazardous waste.

Waste Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or mixed with non-halogenated waste streams.[3]

  • Solid Waste:

    • Collect pure this compound waste and contaminated disposable items (e.g., gloves, weighing paper, bench covers) in a designated, leak-proof container.[4]

    • The container must be clearly labeled as "Halogenated Organic Solid Waste" and include the chemical name "this compound".[4]

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a separate, compatible, and leak-proof container.

    • This container must be labeled as "Halogenated Organic Liquid Waste" with the chemical name and approximate concentration.

  • Final Disposal:

    • The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.[5][6]

    • The primary recommended disposal method is high-temperature incineration at a licensed hazardous waste facility equipped with flue gas scrubbers to neutralize hazardous combustion byproducts like hydrogen bromide.[3][7]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Designate Halogenated Waste Containers A->B Ensure Availability C Collect Solid Waste (Chemical, Contaminated Items) B->C Segregate Solid Waste D Collect Liquid Waste (Solutions) B->D Segregate Liquid Waste E Label Containers Clearly 'Halogenated Waste' C->E D->E F Store Waste in a Designated Safe Area E->F Securely Seal G Arrange for Pickup by a Licensed Waste Disposal Service F->G Schedule Pickup H Incineration at a Permitted Facility G->H Transport

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of 3-Bromo-4-methoxybenzonitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. Based on the Global Harmonized System (GHS), it is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Quantitative Hazard Data

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with disposable nitrile gloves (minimum 5-mil thickness).[2]Provides a barrier against brief, incidental contact.[2][3] Nitrile offers good resistance to a range of chemicals.[4][5][6] Immediately replace gloves if contaminated.[2]
Eye and Face Protection Chemical splash goggles and a face shield.[3]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Body Protection A flame-resistant lab coat.Protects skin from spills and splashes.
Respiratory Protection To be used based on a risk assessment, especially if there is a potential for aerosolization and the ventilation is inadequate.Prevents inhalation of the harmful powdered substance.[1]

Operational Workflow

Strict adherence to the following workflow is essential for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Operation prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (e.g., disposable bench cover) prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Avoid Dust Formation handle2->handle3 post1 Decontaminate Equipment and Work Surface handle3->post1 post2 Properly Dispose of Waste post1->post2 post3 Remove PPE and Wash Hands post2->post3

Caption: A streamlined workflow for the safe handling of this compound.

Experimental Protocols

Weighing and Transferring:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Cover the work surface within the fume hood with a disposable, absorbent bench cover.[7]

  • Don all required PPE as specified in the table above.

  • Perform all weighing and transferring of this compound within the fume hood to minimize inhalation exposure.[1]

  • Use a spatula or other appropriate tool to handle the solid material, avoiding the creation of dust.

  • Immediately close the container after dispensing the required amount.

  • If any material is spilled, follow the spill cleanup procedure outlined below.

Spill Cleanup Procedure:

  • Small Spills (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Gently cover the spill with an absorbent material to avoid generating dust.

    • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as contaminated gloves, weighing paper, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[7][8]

  • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. Subsequent rinses can be managed according to your institution's policies. For highly toxic substances, the first three rinses should be collected as hazardous waste.[9]

  • Unused Chemical: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

Waste Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers securely closed except when adding waste.[9]

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.[9]

Emergency Procedures

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.